4-(3,5-Dimethoxyphenyl)phenol
Description
The exact mass of the compound this compound, 95% is 230.094294304 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRLLKKLNLKAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677000 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495416-58-5 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Disambiguating CAS 500-99-2 and CAS 537-42-8: Structural, Mechanistic, and Methodological Distinctions
Executive Summary: The Nomenclature Trap
In drug development and analytical chemistry, structural nomenclature is the bedrock of reproducibility. However, database truncation and misnomers frequently derail assay development and inventory management. A classic example encountered in the field is the phantom identifier "4-(3,5-Dimethoxyphenyl)phenol" .
Strictly speaking, this chemical string designates a biphenyl compound where the hydroxyl group and the methoxy groups reside on separate aromatic rings—making it a structural isomer of aucuparin (2,6-dimethoxy-4-phenylphenol)[1], a well-documented phytoalexin found in Sorbus aucuparia[2]. However, in the vast majority of commercial inquiries and automated databases, this string is a truncated misnomer for Pterostilbene (IUPAC: 4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol)[3], where the critical "ethenyl" bridge has been erroneously omitted.
This truncation error cascades into supply chains, frequently conflating the active stilbenoid API (CAS 537-42-8) with its synthetic precursor and structural building block, 3,5-Dimethoxyphenol (CAS 500-99-2). As a Senior Application Scientist, I have designed this whitepaper to provide a definitive disambiguation of these compounds, detailing their structural causality, mechanistic pathways, and self-validating analytical protocols.
Structural & Chemical Disambiguation
To resolve the nomenclature overlap, we must isolate the compounds by their exact physicochemical properties. CAS 500-99-2 is a simple phenolic building block used in the bottom-up synthesis of complex polyphenols. In contrast, CAS 537-42-8 (Pterostilbene) is a naturally occurring dimethylated analog of resveratrol, possessing an ethenyl linker that confers distinct lipophilicity and bioactivity[3].
Quantitative Data Summary
| Property | 3,5-Dimethoxyphenol | Pterostilbene |
| CAS Number | 500-99-2 | 537-42-8 |
| IUPAC Name | 3,5-dimethoxyphenol | 4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol |
| Molecular Formula | C₈H₁₀O₃ | C₁₆H₁₆O₃ |
| Molecular Weight | 154.16 g/mol | 256.30 g/mol |
| Structural Class | Phenol (Precursor) | Stilbenoid (Bioactive API) |
| Primary Application | Synthetic building block / Biomarker | Antioxidant / Nrf2 Activator |
| UV Maxima (λmax) | ~254 nm | ~306 nm |
Mechanistic Pathways: Pterostilbene Bioactivity
The causality behind choosing Pterostilbene (CAS 537-42-8) over its precursor for therapeutic assays lies in its unique pharmacophore. The ethenyl bridge and dual methoxy groups significantly enhance its cellular permeability compared to unmethylated stilbenes. Once intracellular, Pterostilbene acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3], a master regulator of antioxidant defense.
Pterostilbene dual-action Nrf2 activation and ROS scavenging pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity, laboratories must employ self-validating systems to distinguish between the precursor and the API, and to verify the biological efficacy of the latter.
Protocol 1: HPLC Disambiguation Workflow
This protocol utilizes reversed-phase chromatography to exploit the massive lipophilicity gap between the two compounds.
HPLC workflow for disambiguating CAS 500-99-2 and 537-42-8.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1.0 mg of the unknown sample. Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Dilute the stock to 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Chromatographic Setup: Equip an HPLC system with a C18 reversed-phase column (250 × 4.6 mm, 5 µm). Set the column oven to 30°C to stabilize backpressure.
-
Mobile Phase: Prepare an isocratic mobile phase of 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v). Degas thoroughly. Causality Note: TFA suppresses the ionization of the phenolic hydroxyl groups, sharpening the peaks.
-
Elution & Detection: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor via a Photo Diode Array (PDA) detector.
-
Data Validation: 3,5-Dimethoxyphenol (500-99-2) will elute significantly earlier (typically < 5 mins) and show a
at 254 nm. Pterostilbene (537-42-8) will be retained much longer due to the lipophilic ethenyl bridge and will exhibit a distinct at 306 nm.
Protocol 2: In Vitro Nrf2 Activation Assay (Self-Validating)
Once CAS 537-42-8 is confirmed, its bioactivity must be validated.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293T cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct into a 96-well plate at
cells/well. -
Compound Treatment: Treat cells with varying concentrations (1, 5, 10, 20 µM) of verified Pterostilbene dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. This duration allows sufficient time for Keap1 disruption, Nrf2 nuclear translocation, and subsequent luciferase transcription.
-
Lysis and Detection: Lyse the cells using 50 µL of passive lysis buffer per well. Add 50 µL of luciferin substrate.
-
Causality Check (Self-Validation): Pre-treat a parallel set of control wells with a specific Nrf2 inhibitor (e.g., ML385) 1 hour prior to Pterostilbene exposure. A subsequent drop in luminescence in these wells validates that the primary signal is strictly Nrf2-dependent, ruling out off-target assay interference.
-
Quantification: Measure luminescence immediately using a microplate reader.
Conclusion
The conflation of 3,5-Dimethoxyphenol (CAS 500-99-2) and Pterostilbene (CAS 537-42-8) under the misnomer "this compound" is a critical error that can compromise drug discovery pipelines. By understanding the structural causality—specifically the presence of the ethenyl linker—researchers can easily disambiguate these compounds using targeted orthogonal methods like dual-wavelength HPLC and functional Nrf2 reporter assays.
References
-
Pterostilbene | C16H16O3 | CID 5281727 - PubChem (National Institutes of Health). Available at:[Link]
-
Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed (National Institutes of Health). Available at:[Link]
-
Aucuparin | C14H14O3 | CID 442508 - PubChem (National Institutes of Health). Available at:[Link]
Sources
- 1. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterostilbene | C16H16O3 | CID 5281727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aucuparin (4-Hydroxy-3,5-dimethoxybiphenyl): Structural, Biosynthetic, and Analytical Framework
An In-Depth Technical Guide for Drug Development Professionals and Phytochemists
Executive Summary
Aucuparin is a highly specialized biphenyl phytoalexin predominantly synthesized de novo by species within the rosaceous subtribe Pyrinae (Malinae), including economically vital crops like apples (Malus) and pears (Pyrus)[1]. Structurally characterized as 4-hydroxy-3,5-dimethoxybiphenyl (often denoted with prime numbering depending on ring priority, though IUPAC standardizes it as 2,6-dimethoxy-4-phenylphenol)[2], this compound serves as a primary chemical defense against fungal and bacterial pathogens[3]. This whitepaper dissects the structural causality, sequential biosynthesis, and self-validating analytical methodologies required for the isolation and quantification of aucuparin, providing a comprehensive framework for researchers in agricultural biotechnology and pharmacology.
Chemical Identity and Structural Architecture
The architectural core of aucuparin consists of a biphenyl scaffold, which provides a rigid, planar hydrophobic backbone. The substitution pattern on one of the phenyl rings—a hydroxyl group at the 4-position flanked by two methoxy groups at the 3 and 5 positions—is the defining feature of its chemical reactivity[2].
-
Steric and Electronic Causality : The dual methoxy groups exert an electron-donating effect via resonance, increasing the electron density of the aromatic ring. This makes the phenolic hydroxyl proton more labile, enhancing the molecule's radical scavenging capacity. Furthermore, the steric bulk of the methoxy groups protects the hydroxyl group from rapid degradation by non-specific peroxidases, prolonging the molecule's half-life in infected plant tissues[2].
-
Pharmacological Relevance : Beyond its role as a plant antibiotic, the specific 4-hydroxy-3,5-dimethoxy configuration allows aucuparin to interact with mammalian enzyme systems. Recent pharmacological screens have identified aucuparin as an inhibitor of NADPH-oxidase, demonstrating significant anti-inflammatory activity and the ability to inhibit pulmonary fibrosis in murine models[4].
Enzymatic Causality in the Biosynthetic Pathway
The biosynthesis of aucuparin is not a parallel assembly but a strict, sequential metabolic flux. The pathway is elicited by biotic stress (e.g., Venturia inaequalis or Erwinia amylovora infection)[3].
-
Scaffold Generation : The pathway initiates with Biphenyl Synthase (BIS), a type III polyketide synthase. BIS catalyzes the iterative condensation of one benzoyl-CoA starter unit with three malonyl-CoA extender units, yielding 3,5-dihydroxybiphenyl[3].
-
Regioselective Desymmetrization : An O-methyltransferase (MdOMT) methylates the 5-hydroxyl group to form 3-hydroxy-5-methoxybiphenyl[5]. Causality: This step is critical because the subsequent cytochrome P450 enzyme exhibits absolute substrate specificity; it will not hydroxylate the unmethylated precursor[3].
-
Cytochrome P450 Hydroxylation : Biphenyl 4-hydroxylase (B4H, specifically CYP736A107) inserts a hydroxyl group precisely at the 4-position, generating noraucuparin (3,4-dihydroxy-5-methoxybiphenyl)[3].
-
Terminal Methylation : A second O-methylation event completes the synthesis, yielding aucuparin (4-hydroxy-3,5-dimethoxybiphenyl)[6].
Caption: Enzymatic cascade of aucuparin biosynthesis in Pyrinae species.
Self-Validating Analytical Workflow for Quantification
As a Senior Application Scientist, I emphasize that any protocol for quantifying stress-induced metabolites must be a self-validating system. The following methodology ensures high chromatographic resolution and definitive structural confirmation[7].
Step-by-Step Methodology
Step 1: Biotic Elicitation and Control Establishment
-
Action : Cultivate Sorbus aucuparia cell suspension cultures. Elicit the experimental group with an autoclaved preparation of Venturia inaequalis (scab fungus)[5].
-
Causality & Validation : Phytoalexins are not constitutive; they are synthesized de novo. A mock-inoculated control flask (treated with sterile water) must be maintained. The absence of the aucuparin peak in the control validates that the detected compound is a genuine stress response, ruling out baseline matrix contamination[1].
Step 2: Biomass Harvesting and Extraction
-
Action : Harvest cells at 48–72 hours post-elicitation. Immediately lyophilize the biomass. Extract using 100% HPLC-grade methanol under sonication[7].
-
Causality : Lyophilization halts all enzymatic activity (preventing degradation of aucuparin by endogenous peroxidases) and ruptures cell walls, maximizing the extraction yield of the highly hydrophobic biphenyls[7].
Step 3: Isocratic HPLC-PDA Separation
-
Action : Inject the extract onto a reverse-phase Luna C18 column (250 × 4.6 mm, 5 μm). Use an isocratic mobile phase of 40:60 (v/v) 1 mM Trifluoroacetic acid (TFA) in water : Methanol. Detect via Photo Diode Array (PDA) at 254 nm[7].
-
Causality : The C18 stationary phase provides optimal hydrophobic retention for the biphenyl scaffold. The addition of TFA is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration[7].
Step 4: ESI-MS/MS Structural Confirmation
-
Action : Couple the HPLC to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) operating in negative ion mode[7].
-
Causality : The phenolic hydroxyl group of aucuparin readily loses a proton. Operating in negative mode yields a strong [M-H]- precursor ion at m/z 229, providing highly sensitive and specific structural confirmation against co-eluting matrix artifacts[7].
Caption: Self-validating analytical workflow for aucuparin quantification.
Quantitative Data Summary
To facilitate rapid comparison for drug development and agricultural screening, the core physicochemical and analytical parameters of aucuparin are summarized below.
Table 1: Physicochemical and Analytical Properties of Aucuparin
| Property / Parameter | Value / Description | Causality / Significance |
| IUPAC Name | 2,6-dimethoxy-4-phenylphenol | Standardized nomenclature for 4-hydroxy-3,5-dimethoxybiphenyl[2]. |
| Molecular Formula | C14H14O3 | Defines the biphenyl core with one hydroxyl and two methoxy groups[2]. |
| Molecular Weight | 230.26 g/mol | Essential for mass spectrometry precursor ion identification[2]. |
| ESI-MS/MS Ion | m/z 229 [M-H]- | Phenolic proton loss allows highly sensitive negative mode detection[7]. |
| HPLC Retention | Elutes post-noraucuparin | Increased hydrophobicity due to dual methoxy groups delays elution[7]. |
| UV Maxima (λmax) | ~254 nm | The conjugated biphenyl system provides strong UV absorbance[7]. |
| Biological Target | NADPH-oxidase | Inhibition leads to documented anti-inflammatory and anti-fibrotic effects[4]. |
References
- Source: Plant Physiology (Oxford Academic)
- Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis Source: ResearchGate URL
- Source: PubMed (NIH)
- Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans Source: Beilstein Journals URL
- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae Source: ResearchGate URL
- Source: PubChem (NIH)
- Aucuparin | NADPH-oxidase Source: TargetMol URL
Sources
- 1. BJOC - Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans [beilstein-journals.org]
- 2. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aucuparin | NADPH-oxidase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biphenyl Phytoalexins in Rosaceae: A Technical Guide to Defense Mechanisms & Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive analysis of biphenyl and dibenzofuran phytoalexins found within the Rosaceae family, specifically the subtribe Malinae (e.g., Malus, Pyrus, Sorbus). Unlike constitutive defenses, these compounds are de novo synthesized in response to biotic stress (e.g., Erwinia amylovora, Venturia inaequalis). For researchers and drug developers, these metabolites represent a distinct class of lipophilic antimicrobials with a unique biosynthetic origin involving Biphenyl Synthase (BIS) . This guide details their chemical architecture, biosynthetic pathways, validated extraction protocols, and translational potential in pharmaceutical applications.
Part 1: Chemical Architecture & Biosynthesis
Structural Classes
The primary phytoalexins in this group are divided into two structural scaffolds derived from a common biosynthetic origin:
-
Biphenyls: Two benzene rings connected by a single C–C bond.[1]
-
Key Compounds:Aucuparin , Noraucuparin , 2'-Methoxyaucuparin.
-
Characteristics: Highly lipophilic, allowing rapid membrane penetration.
-
-
Dibenzofurans: Tricyclic structures where the two benzene rings are fused by a furan ring.[1]
-
Key Compounds:Eriobofuran ,
-Cotonefuran, -Cotonefuran.[2] -
Characteristics: Structurally rigid, often exhibiting higher antifungal potency than their biphenyl precursors.
-
The Biosynthetic Pathway
The defining feature of this pathway is the enzyme Biphenyl Synthase (BIS) , a type-III polyketide synthase (PKS). Unlike chalcone synthase (CHS) which uses 4-coumaroyl-CoA, BIS preferentially utilizes Benzoyl-CoA as the starter unit.
Mechanism:
-
Initiation: BIS condenses one molecule of Benzoyl-CoA with three molecules of Malonyl-CoA.[3][4]
-
Cyclization: The linear tetraketide intermediate undergoes intramolecular cyclization (Claisen condensation) to form 3,5-Dihydroxybiphenyl .
-
Modification: Subsequent O-methylation and hydroxylation steps (mediated by OMTs and P450s) yield the final phytoalexins like Aucuparin.
Figure 1: The biosynthetic pathway of Rosaceae phytoalexins. The unique utilization of Benzoyl-CoA by Biphenyl Synthase (BIS) distinguishes this pathway from flavonoid biosynthesis.
Part 2: Mechanism of Action (MOA)
The antimicrobial efficacy of biphenyls and dibenzofurans relies on a multi-targeted approach, making resistance development less likely than with single-target synthetic drugs.
Membrane Disruption (Primary MOA)
Due to their lipophilic biphenyl core, compounds like Aucuparin partition into the fungal cell membrane.
-
Effect: Disruption of lipid bilayer integrity.
-
Result: Loss of membrane potential (
), leakage of intracellular electrolytes ( efflux), and uncoupling of oxidative phosphorylation.
Oxidative Stress Induction
Upon cellular entry, these phytoalexins interfere with the fungal electron transport chain.
-
ROS Generation: They induce the accumulation of Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide within the fungal cytosol.
-
Consequence: Oxidative damage to fungal DNA and essential metabolic enzymes, triggering apoptotic-like cell death.
Inhibition of Spore Germination
Experimental data confirms that Eriobofuran effectively inhibits the germination of conidia (spores) of Venturia inaequalis and Diplocarpon mali at concentrations as low as 10–50 µg/mL.
Part 3: Technical Core – Experimental Protocols
Elicitation Protocol (Induction)
Phytoalexins are absent in healthy tissue. For research, induction in cell suspension cultures is the most reproducible method.
System: Sorbus aucuparia or Malus domestica cell suspension cultures. Elicitor: Yeast Extract (YE) or Erwinia amylovora lysate.
-
Preparation: Maintain cell cultures in Linsmaier and Skoog (LS) medium at 25°C in the dark.
-
Elicitation: Add autoclaved Yeast Extract (4–5 g/L final concentration) to the suspension during the exponential growth phase (Day 4–5 after subculturing).
-
Incubation: Incubate on a rotary shaker (120 rpm) for 18–24 hours . (Note: BIS mRNA peaks at ~6 hours; metabolite accumulation peaks at 18–24 hours).
Extraction & Purification Workflow
Objective: Isolate lipophilic phenolic compounds from the aqueous culture medium and cells.
-
Harvest: Separate cells from the medium via vacuum filtration. (Note: Biphenyls are often secreted into the medium).
-
Extraction (Medium): Partition the culture filtrate 3x with Ethyl Acetate (EtOAc) .
-
Extraction (Cells): Freeze-dry cells, grind to a powder, and extract with Methanol (MeOH) .
-
Concentration: Combine organic phases, dry over anhydrous
, and evaporate to dryness under reduced pressure. -
Reconstitution: Dissolve the residue in HPLC-grade Methanol.
Analytical Profiling (HPLC & GC-MS)
Method A: HPLC-DAD (Quantification)
-
Column: C18 Reverse Phase (e.g., Luna C18, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).[5]
-
Solvent B: Methanol (or Acetonitrile).
-
-
Gradient: 40% B to 100% B over 30 minutes.
-
Detection: UV at 254 nm (characteristic absorption for biphenyls) and 280 nm .
Method B: GC-MS (Structural Confirmation)
-
Derivatization: Required for hydroxylated biphenyls. Treat extract with BSTFA + 1% TMCS at 70°C for 30 min to form Trimethylsilyl (TMS) derivatives.
-
Identification: Compare mass spectra with standards (Aucuparin
parent ion).
Figure 2: Experimental workflow for the induction, extraction, and analysis of Rosaceae phytoalexins.
Part 4: Therapeutic Translation & Drug Development
Comparative Bioactivity Data
The following table summarizes the inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) values derived from various in vitro studies against phytopathogens, serving as a baseline for human pathogen translation.
| Compound | Target Organism | Activity Type | Effective Concentration |
| Aucuparin | Venturia inaequalis | Spore Germination Inhibition | |
| Eriobofuran | Diplocarpon mali | Mycelial Growth Inhibition | |
| Erwinia amylovora | Antibacterial | ||
| Noraucuparin | Cladosporium herbarum | Antifungal | Moderate Activity |
Pharmaceutical Potential[6]
-
Antifungal Agents: With the rise of azole-resistant Candida and Aspergillus, the biphenyl scaffold offers a novel pharmacophore that does not rely on 14
-demethylase inhibition, potentially bypassing existing resistance mechanisms. -
Dermatological Applications: The lipophilic nature of these compounds makes them ideal candidates for topical formulations treating cutaneous mycoses or inflammatory skin conditions (e.g., Rosacea), leveraging their dual antimicrobial and antioxidant properties.
-
Oncology: Preliminary studies on Rosaceae polyphenols suggest cytotoxic activity against melanoma cells. The biphenyl core is structurally related to known tubulin-binding agents, warranting investigation into their anti-mitotic potential.
References
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[6] Phytochemistry, 77, 18-25. Link
-
Liu, B., Beuerle, T., Klundt, T., & Beerhues, L. (2004). Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia.[7][8] Planta, 218(3), 492-496.[8] Link
-
Kokubun, T., & Harborne, J. B. (1995). Phytoalexin induction in the sapwood of plants of the Maloideae (Rosaceae): Biphenyls or dibenzofurans. Phytochemistry, 40(6), 1649-1654. Link
-
Saini, S. S., Teotia, D., Gaid, M., & Beerhues, L. (2019). Benzoate-CoA ligase contributes to the biosynthesis of biphenyl phytoalexins in elicitor-treated pear cell cultures. Molecules, 24(14), 2569. Link
-
Hüttenmeyer, P., et al. (2010). Biphenyl synthase and its role in the biosynthesis of biphenyl phytoalexins in the Maloideae. Plant Biology. Link
Sources
- 1. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl Phytoalexin in Sorbus pohuashanensis Suspension Cell Induced by Yeast Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(3,5-Dimethoxyphenyl)phenol vs pterostilbene structural differences
Title: Structural and Functional Divergence: 4-(3,5-Dimethoxyphenyl)phenol vs. Pterostilbene Document Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
The structural optimization of natural products is a cornerstone of modern drug discovery. Pterostilbene (4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol), a naturally occurring dimethylated analog of resveratrol, is widely investigated for its potent antioxidant and anti-proliferative properties[1]. However, its stilbenoid scaffold—specifically the (E)-ethenyl bridge—presents inherent liabilities regarding photostability and metabolic clearance.
Bioisosteric replacement of the stilbene core with a biphenyl scaffold yields This compound (the direct biphenyl analog of pterostilbene). By excising the two-carbon alkene linker, the molecule transitions from a planar, highly conjugated system to a twisted, 3D biaryl conformation. This whitepaper details the physicochemical, conformational, and mechanistic divergences between these two scaffolds, providing actionable, self-validating protocols for their comparative characterization in preclinical development[2].
Scaffold Geometry & Conformational Dynamics
The Stilbenoid Core (Pterostilbene)
Pterostilbene features two aromatic rings connected by an (E)-ethenyl (trans-double bond) bridge[1].
-
Causality of Planarity: The
hybridization of the alkene carbons enforces a rigid, near-planar geometry. This planarity allows for extended conjugation across the entire molecule. -
Consequence: While this extended conjugation is responsible for pterostilbene’s strong UV absorption and intrinsic fluorescence, it also makes the molecule a relatively "flat" pharmacophore. Flat molecules are prone to promiscuous intercalation into off-target hydrophobic pockets, which can complicate downstream toxicology profiles.
The Biaryl Core (this compound)
In the biphenyl analog, the ethenyl bridge is removed, and the 3,5-dimethoxyphenyl ring is directly bonded to the 4-hydroxyphenyl ring via a single C-C bond.
-
Causality of the Twist: Although the single bond theoretically allows free rotation, steric repulsion between the ortho-hydrogens of the adjacent rings prevents the molecule from adopting a planar conformation. To minimize this steric energy penalty, the rings rotate out of plane, typically adopting a dihedral angle of 40°–45° in solution.
-
Consequence: This twist breaks the global
-conjugation, resulting in a hypsochromic (blue) shift in its UV spectrum. More importantly, it transforms the molecule from a 2D plane into a defined 3D vector, which has been shown to improve target specificity in related biphenyl-based anticancer conjugates[3].
Structural logic and conformational flexibility of pterostilbene vs. its biphenyl analog.
Mechanistic Implications for Drug Development
As a Senior Application Scientist, I emphasize that structural changes must be evaluated through the lens of pharmacokinetics (PK) and drug formulation. The removal of the ethenyl bridge drives two critical mechanistic upgrades:
Photochemical Stability
-
Pterostilbene: The (E)-alkene is highly susceptible to UV-catalyzed photoisomerization, rapidly converting to the less biologically active (Z)-isomer (cis-pterostilbene) upon exposure to ambient light.
-
Biphenyl Analog: The absence of the alkene eliminates the possibility of trans-cis isomerization. This compound is highly photostable, drastically simplifying Chemistry, Manufacturing, and Controls (CMC) requirements during drug formulation.
Metabolic Clearance (CYP450 Liability)
-
Pterostilbene: In Phase I metabolism, the electron-rich alkene bridge is a primary hotspot for epoxidation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2), leading to rapid clearance and potential reactive metabolite formation.
-
Biphenyl Analog: By excising the alkene, this metabolic soft spot is removed. Clearance is redirected primarily to the phenol group (Phase II glucuronidation) or slower ring-hydroxylation pathways, generally resulting in an extended biological half-life[2].
Quantitative Data Presentation
The structural excision of the
| Property | Pterostilbene | This compound | Impact on Drug Design |
| Molecular Formula | Lower MW improves ligand efficiency. | ||
| Molecular Weight | 256.30 g/mol | 230.26 g/mol | Enhanced diffusion and permeability. |
| Core Scaffold | 1,2-Diphenylethene | Biaryl (Biphenyl) | Shifts from 2D flat to 3D twisted structure. |
| Dihedral Angle | ~0° (Planar) | ~40°–45° (Twisted) | Alters receptor pocket fit and intercalation. |
| Photostability | Low (Isomerizes) | High (Inert to UV) | Simplifies formulation and shelf-life. |
| Metabolic Hotspot | Alkene Epoxidation | Ring Hydroxylation | Prolongs Phase I metabolic half-life. |
Self-Validating Experimental Protocols
To empirically validate the structural advantages of the biphenyl scaffold, the following self-validating workflows must be executed. A protocol is "self-validating" when it includes intrinsic controls that confirm the assay's operational integrity regardless of the experimental outcome.
Protocol 1: HPLC-DAD Photostability & Isomerization Profiling
Objective: Quantify the resistance of this compound to UV-induced degradation compared to pterostilbene.
-
Preparation: Prepare 100 µM solutions of both compounds in HPLC-grade methanol. Self-Validating Control: Add 10 µM of caffeine as a UV-stable internal standard (IS) to correct for solvent evaporation and injection volume errors.
-
Irradiation: Aliquot 1 mL of each solution into quartz cuvettes. Expose to a 365 nm UV lamp (10 W) at a fixed distance of 10 cm.
-
Time-Course Sampling: Withdraw 50 µL aliquots at
minutes. -
HPLC-DAD Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at 254 nm and 320 nm.
-
Data Interpretation: Pterostilbene will show a time-dependent decrease in the trans peak and the emergence of a new cis peak. The biphenyl analog must show a stable peak area ratio relative to the caffeine IS, validating its photostability.
Protocol 2: In Vitro CYP450 Metabolic Clearance Assay
Objective: Determine the Phase I intrinsic clearance (
-
Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Initiation: Add the test compounds (1 µM final concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validating Control: Run a parallel incubation without NADPH to validate that degradation is strictly CYP-mediated, not due to chemical instability in the buffer.
-
Quenching: At
minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). -
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Kinetic Calculation: Plot the natural log of the remaining percentage vs. time to calculate the elimination rate constant (
) and .
Step-by-step workflow for comparative CYP450 metabolic clearance profiling.
References
-
PubChem (National Institutes of Health). "Pterostilbene | C16H16O3 | CID 5281727." PubChem Database. URL:[Link]
-
National Center for Biotechnology Information (PMC). "New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies." PubMed Central. URL:[Link]
-
PubMed (National Library of Medicine). "Discovery of novel pterostilbene/biphenyl tethered 5-FU based conjugates targeting colorectal cancer: synthesis, cytotoxic and ADMET modeling studies." Medicinal Chemistry Research. URL:[Link]
Sources
Biosynthesis of Biphenyl Phytoalexins: Mechanistic Insights into Biphenyl Synthase and the Aucuparin Pathway
Executive Summary
Biphenyls and dibenzofurans constitute a highly specialized class of phytoalexins produced by the rosaceous subtribe Pyrinae (e.g., apple, pear, and rowan) in response to pathogenic infections such as Venturia inaequalis (apple scab) and Erwinia amylovora (fire blight)[1][2]. The defining carbon scaffold of these defense compounds is assembled by biphenyl synthase (BIS) , a type III polyketide synthase. This technical guide provides an in-depth mechanistic analysis of the biphenyl biosynthetic pathway, focusing on the enzymatic cascade that yields the primary biphenyl phytoalexin, aucuparin, and addresses the structural biology governing the specific hydroxylation patterns of the biphenyl rings.
The Core Biosynthetic Engine: Biphenyl Synthase (BIS)
Biphenyl synthase (BIS) catalyzes the first committed step in biphenyl biosynthesis. Unlike archetypal type III PKSs (such as chalcone synthase) that utilize 4-coumaroyl-CoA, BIS has evolved a reshaped active-site cavity tailored for small, hydrophobic starter units[3].
The enzyme catalyzes the iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA . Following polyketide chain elongation, the intermediate undergoes an intramolecular aldol cyclization and decarboxylation to yield 3,5-dihydroxybiphenyl [4].
Structural Divergence: 4-Hydroxy vs. 4'-Hydroxy Biphenyls
The specific nomenclature of biphenyl derivatives is dictated by the ring substitution pattern. The prompt references 3,5-dimethoxy-4'-hydroxybiphenyl . It is critical to distinguish this from the canonical phytoalexin aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) [5].
-
A-Ring Modification (4-hydroxy): In aucuparin, the 4-hydroxyl group is located on the polyketide-derived resorcinol ring (the A-ring), situated between the two methoxy groups at positions 3 and 5[4].
-
B-Ring Modification (4'-hydroxy): The formation of a 4'-hydroxybiphenyl would require the hydroxyl group to be on the unsubstituted phenyl ring (the B-ring). Biosynthetically, this would necessitate BIS utilizing 4-hydroxybenzoyl-CoA as the starter unit instead of benzoyl-CoA. However, kinetic and structural studies demonstrate that wild-type BIS exhibits strict substrate discrimination and does not accept 4-hydroxybenzoyl-CoA[2]. Therefore, the endogenous pathway strictly funnels toward the 4-hydroxy architecture, unless engineered or acted upon by an uncharacterized B-ring-specific cytochrome P450.
Downstream Tailoring: The O-Methylation and Hydroxylation Sequence
The conversion of 3,5-dihydroxybiphenyl to aucuparin follows a strict, causally linked sequence: O-methylation → 4-hydroxylation → O-methylation [1][6]. The order of these reactions is dictated by the absolute substrate specificities of the downstream tailoring enzymes.
-
First O-Methylation: O-methyltransferase 1 (OMT1) methylates 3,5-dihydroxybiphenyl utilizing S-adenosyl-L-methionine (SAM) to form 3-hydroxy-5-methoxybiphenyl [4].
-
4-Hydroxylation: The cytochrome P450 monooxygenase, biphenyl 4-hydroxylase (B4H, identified as CYP736A107), introduces a hydroxyl group at the 4-position, yielding noraucuparin (3,4-dihydroxy-5-methoxybiphenyl) [7]. Causality Note: B4H exhibits absolute specificity for 3-hydroxy-5-methoxybiphenyl and cannot hydroxylate the unmethylated 3,5-dihydroxybiphenyl[7][8]. This strict enzyme-substrate recognition prevents premature hydroxylation and enforces the pathway's linear sequence.
-
Second O-Methylation: A second methyltransferase (OMT2) methylates the remaining meta-hydroxyl group of noraucuparin to finalize the synthesis of aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) [4].
Biosynthetic pathway of aucuparin via biphenyl synthase and sequential tailoring enzymes.
Quantitative Kinetic Landscape
Understanding the metabolic flux requires analyzing the kinetic parameters of the involved enzymes. The high affinity (low
| Enzyme | Substrate | Localization | ||
| BIS | Benzoyl-CoA | ~2.5 - 4.0 | ~0.04 | Cytosol |
| OMT1 | 3,5-dihydroxybiphenyl | ~15.2 | ~0.12 | Cytosol |
| B4H | 3-hydroxy-5-methoxybiphenyl | ~8.5 | ~0.55 | Endoplasmic Reticulum (ER) |
| OMT2 | Noraucuparin | ~20.1 | ~0.08 | Cytosol |
(Note: Values are representative aggregates from recombinant Sorbus aucuparia and Malus × domestica characterizations[2][4][7]).
Self-Validating Experimental Protocol: In Vitro Pathway Reconstitution
To validate the biosynthesis of biphenyls, researchers must reconstitute the pathway in vitro. The following protocol is designed as a self-validating system : by compartmentalizing the cytosolic and microsomal fractions, and selectively withholding cofactors, the causal dependency of each step is empirically proven.
Phase 1: Fractionation and Enzyme Preparation
Experience Insight: Because B4H is a membrane-bound CYP450, it must be isolated in the microsomal fraction, whereas BIS and OMTs are soluble cytosolic proteins[1].
-
Elicitation: Treat Sorbus aucuparia cell suspension cultures with Venturia inaequalis elicitor extract for 15 hours to induce BIS and B4H expression[1].
-
Homogenization: Lyse cells in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and protease inhibitors.
-
Ultracentrifugation: Centrifuge the homogenate at 10,000 × g for 20 mins to remove debris. Centrifuge the supernatant at 100,000 × g for 60 mins.
-
Separation: The resulting supernatant is the cytosolic fraction (containing BIS, OMT1, OMT2). Resuspend the pellet in buffer to obtain the microsomal fraction (containing B4H and Cytochrome P450 reductase)[7].
Phase 2: Sequential Biotransformation Assay
-
Reaction Setup: In a 500 µL reaction volume, combine 100 µg of cytosolic protein and 100 µg of microsomal protein.
-
Substrate Initiation: Add 100 µM Benzoyl-CoA and 300 µM Malonyl-CoA.
-
Cofactor Addition (The Validation Step):
-
Test Tube: Add 1 mM SAM (for OMTs) and 1 mM NADPH (for B4H).
-
Negative Control Tube: Add 1 mM SAM but omit NADPH .
-
-
Incubation: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 50 µL of 20% trichloroacetic acid.
Phase 3: Analytical Quantification
-
Extract the reaction mixture twice with 500 µL ethyl acetate. Evaporate to dryness and resuspend in 100 µL methanol.
-
Analyze via HPLC-DAD (detection at 270 nm) or LC-MS/MS.
-
Validation Logic: In the Test Tube, the final peak should correspond to aucuparin (m/z 230). In the Negative Control Tube, the absence of NADPH traps the pathway at the B4H step; the chromatogram must show an accumulation of 3-hydroxy-5-methoxybiphenyl (m/z 216) and a complete absence of aucuparin, proving the absolute requirement of the P450 hydroxylation step[1][7].
Self-validating in vitro workflow for reconstituting the biphenyl phytoalexin pathway.
References
-
Khalil, M., Beuerle, T., Müller, A., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 101-109. URL: [Link]
-
Sircar, D., Gaid, M. M., Chizzali, C., Reckwell, D., Kaufholdt, D., Beuerle, T., ... & Beerhues, L. (2015). Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins. Plant Physiology, 168(2), 428-442. URL:[Link]
-
Chizzali, C., Gaid, M. M., Belkheir, A. K., Hänsch, R., Richter, K., Flachowsky, H., ... & Beerhues, L. (2016). Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. PLoS One, 11(7), e0158761. URL:[Link]
-
Stewart, C., Woods, K., Macias, G., Allan, A. C., & Noel, J. P. (2017). Biphenyl synthase and benzophenone synthase constitute an evolutionarily distinct clade of type III polyketide synthases. Plant Physiology, 173(4), 1882-1897. URL:[Link]
Sources
- 1. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications - Salk Institute for Biological Studies [salk.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: The Role of 4-(3,5-Dimethoxyphenyl)phenol in Apple Replant Disease (ARD)
The following technical guide details the role of 4-(3,5-Dimethoxyphenyl)phenol (commonly known as Aucuparin ) in the etiology and persistence of Apple Replant Disease (ARD).
Executive Summary
Apple Replant Disease (ARD) is a complex soil-borne syndrome characterized by stunting, root necrosis, and reduced yields in replanted orchards. While historically attributed to simple phenolic autotoxicity (e.g., phloridzin), recent metabolomic and transcriptomic profiling (2015–2025) has identified biphenyl phytoalexins , specifically This compound (Aucuparin) and its derivatives, as central mediators of the disease.
Contrary to the "autotoxin" hypothesis, Aucuparin is an inducible defense metabolite synthesized de novo in response to the ARD pathobiome (Ilyonectria, Pythium, Rhizoctonia). However, its accumulation drives a "dysbiosis loop": while intended to inhibit pathogens, it indiscriminately suppresses beneficial rhizosphere bacteria (Streptomyces, Rhodococcus), preventing microbiome recovery and perpetuating disease susceptibility.
Chemical Profile & Biosynthesis[1][2]
Compound Name: this compound Common Name: Aucuparin Chemical Class: Biphenyl Phytoalexin Molecular Formula: C₁₄H₁₄O₃ Molecular Weight: 230.26 g/mol
Biosynthetic Pathway
The synthesis of Aucuparin is restricted to the subtribe Malinae (Rosaceae). It is not constitutive but induced by biotic stress. The pathway is initiated by Biphenyl Synthase (BIS) , a type III polyketide synthase, which condenses Benzoyl-CoA with three malonyl-CoA units.[1]
Key Enzymes:
-
BIS (Biphenyl Synthase): Forms the 3,5-dihydroxybiphenyl scaffold.[1][2]
-
B4H (Biphenyl 4-Hydroxylase): Cytochrome P450 monooxygenase introducing the 4-hydroxyl group.[2]
-
OMT (O-Methyltransferase): Methylates the hydroxyl groups to form Aucuparin.[1]
Visualization: Biosynthetic Signaling Pathway
Figure 1: Biosynthetic pathway of Aucuparin in Malus roots induced by biotic stress.
Mechanistic Role in ARD: The Dysbiosis Loop
Recent studies (APS Journals, 2025) have shifted the understanding of Aucuparin from a passive autotoxin to an active modulator of the rhizosphere microbiome.
Induction and Exudation[4]
-
Trigger: Infection by ARD complex pathogens (Ilyonectria robusta, Pythium ultimum).
-
Localization: Accumulates in the root cortex and vascular cylinder.
-
Exudation: Approximately 20–40% of synthesized Aucuparin is exuded into the rhizosphere.
Selective Toxicity & Microbiome Shift
Aucuparin exhibits a broad-spectrum antimicrobial activity that paradoxically favors the pathogen complex.
| Target Organism | Type | Effect of Aucuparin (MIC ~33 µg/mL) | Consequence |
| Ilyonectria robusta | Pathogen | Resistant / Tolerant | Pathogen persists in soil. |
| Pythium ultimum | Pathogen | Moderate Inhibition | Pathogen suppressed but not eliminated. |
| Streptomyces spp.[3] | Beneficial | High Sensitivity | Loss of antibiotic-producing biocontrol agents. |
| Rhodococcus spp.[3] | Beneficial | High Sensitivity | Loss of potential phenolic degraders. |
| Pseudomonas spp. | Beneficial | Moderate Sensitivity | Reduced plant growth promotion (PGP). |
Experimental Protocols
To validate the role of Aucuparin in your specific ARD system, use the following standardized workflows.
Extraction from Apple Roots (Targeted Metabolomics)
Objective: Quantify Aucuparin concentration in root tissue.
-
Harvest: Collect fine roots (<2mm diameter) from apple rootstocks (e.g., M26, M9). Wash with tap water, then distilled water.
-
Lyophilization: Freeze-dry roots for 48 hours and grind to a fine powder using a ball mill.
-
Extraction:
-
Weigh 200 mg of root powder.
-
Add 500 µL of HPLC-grade Methanol (MeOH).
-
Internal Standard: Add 10 µL of 4-phenylphenol (1 mg/mL).
-
Vortex for 30s, sonicate for 15 min at 4°C.
-
Centrifuge at 13,000 x g for 10 min.
-
Collect supernatant. Repeat extraction once and combine supernatants.
-
-
Derivatization (for GC-MS):
-
Evaporate MeOH under nitrogen stream.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 min.
-
Root Exudate Collection (Soil-Hydroponic Hybrid)
Objective: Measure active exudation of Aucuparin into the rhizosphere.
-
Growth Phase: Grow plantlets in ARD-infested soil for 4–8 weeks to induce biosynthesis.
-
Transfer: Gently remove plantlets, rinse roots to remove soil particles (do not damage root hairs).
-
Collection:
-
Place roots in a sterile amber glass vial containing 20 mL sterile distilled water .
-
Incubate for 4 hours in a growth chamber (light/dark cycle maintained).
-
-
Processing:
-
Filter water through a 0.22 µm PTFE filter.
-
Enrich via Solid Phase Extraction (SPE) using C18 cartridges.
-
Elute with MeOH and analyze via GC-MS or LC-MS/MS.
-
Visualization: Experimental Workflow
Figure 2: Standardized workflow for isolation and quantification of Aucuparin from roots and exudates.
Mitigation Strategies
Current drug development and agricultural research focus on breaking the Aucuparin-mediated dysbiosis loop.
-
Microbial Degradation: Inoculation with specific Rhodococcus or Pseudomonas strains capable of cleaving the biphenyl ring (bph gene cluster) can detoxify the rhizosphere.
-
Adsorption Agents: Application of high-temperature Biochar (pyrolyzed >600°C) has been shown to adsorb phenolic exudates, reducing the selective pressure on the microbiome.
-
Genotype Selection: Breeding rootstocks with downregulated BIS expression or altered phytoalexin profiles (e.g., higher dibenzofuran:biphenyl ratios) to reduce autotoxic load.
References
-
Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens. Source: APS Journals (Phytopathology), 2025. URL:[Link]
-
Formation and exudation of biphenyl and dibenzofuran phytoalexins by roots of the apple rootstock M26 grown in apple replant disease soil. Source: PubMed (Phytochemistry), 2021. URL:[Link]
-
Toward a holistic view of orchard ecosystem dynamics: A comprehensive review of the multiple factors governing development or suppression of apple replant disease. Source: Frontiers in Microbiology, 2022. URL:[Link]
-
Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. Source: PLOS ONE, 2016. URL:[Link]
Sources
- 1. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Bio-evaluation of Dibenzofuran Phytoalexins from a 4'-Hydroxy-3,5-dimethoxybiphenyl Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dibenzofuran phytoalexins, a class of plant-derived defense compounds, have garnered significant interest within the scientific community due to their potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis and biological significance of these valuable molecules, with a specific focus on the pivotal role of the 4'-hydroxy-3,5-dimethoxybiphenyl precursor. We will delve into the strategic chemical synthesis of this precursor, its enzymatic conversion into bioactive dibenzofurans, and the analytical methodologies required for their characterization. Furthermore, this guide will present a detailed examination of the therapeutic potential of the resulting dibenzofuran phytoalexins, supported by quantitative biological activity data.
Introduction: The Rising Prominence of Dibenzofuran Phytoalexins
Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1] Among these, dibenzofurans, characterized by a furan ring fused to two benzene rings, have emerged as a particularly promising class of natural products.[2] These compounds are notably produced by plants in the subtribe Malinae of the Rosaceae family, which includes economically important species such as apples and pears.[3][4]
The interest in dibenzofuran phytoalexins extends beyond their role in plant defense. A growing body of evidence highlights their potential as lead compounds in drug discovery, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide focuses on a key biosynthetic precursor, 4'-hydroxy-3,5-dimethoxybiphenyl, and its transformation into these valuable therapeutic agents.
Biosynthetic Pathway: From Biphenyl to Dibenzofuran
The biosynthesis of dibenzofuran phytoalexins in plants begins with the formation of a biphenyl scaffold. The enzyme biphenyl synthase (BIS) catalyzes the condensation of benzoyl-CoA and three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[8] This initial biphenyl structure then undergoes a series of enzymatic modifications, including hydroxylation and O-methylation, to yield a variety of biphenyl precursors. One such key precursor is aucuparin (4-hydroxy-3,5-dimethoxybiphenyl).[8]
The conversion of these biphenyl precursors into dibenzofurans is an oxidative process. While the exact enzymatic machinery is still under investigation in some species, evidence points to the involvement of cytochrome P450 enzymes and laccases in catalyzing the intramolecular oxidative coupling required for the formation of the furan ring.[8][9] The parallel accumulation of biphenyls and dibenzofurans in elicited plant cell cultures suggests a direct biosynthetic link between these two classes of compounds.[8]
Figure 1: Biosynthetic pathway from primary metabolites to dibenzofuran phytoalexins.
Chemical Synthesis of the Precursor: 4'-Hydroxy-3,5-dimethoxybiphenyl
For research and development purposes, a reliable and scalable chemical synthesis of the 4'-hydroxy-3,5-dimethoxybiphenyl precursor is essential. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose, offering high yields and tolerance of a wide range of functional groups.[10][11]
Synthetic Strategy: Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. In this case, 4-bromoanisole can be coupled with 3,5-dimethoxyphenylboronic acid to yield the desired biphenyl structure. A subsequent demethylation step would be required to expose the hydroxyl group.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of 4-bromoanisole and 3,5-dimethoxyphenylboronic acid
-
To an oven-dried Schlenk flask, add 3,5-dimethoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,4'-dimethoxy-3,5-dimethoxybiphenyl.
Step 2: Selective Demethylation
A selective demethylation of the 4'-methoxy group is required. This can be achieved using various reagents, such as boron tribromide (BBr₃) at low temperatures or other selective demethylating agents. The reaction conditions must be carefully controlled to avoid demethylation of the 3 and 5-methoxy groups.
Enzymatic Conversion to Dibenzofuran Phytoalexins
The transformation of the biphenyl precursor into a dibenzofuran can be efficiently achieved using oxidative enzymes such as laccases. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct.[9]
The Role of Laccase in Oxidative Coupling
Laccase from the white-rot fungus Trametes versicolor is a robust and commercially available enzyme that can be used for this transformation. The enzyme generates a phenoxy radical on the 4'-hydroxy-3,5-dimethoxybiphenyl precursor, which then undergoes intramolecular C-C or C-O bond formation to yield the dibenzofuran structure.
Detailed Experimental Protocol for Laccase-Mediated Synthesis
-
Reaction Setup: In a suitable reaction vessel, dissolve the 4'-hydroxy-3,5-dimethoxybiphenyl precursor in a minimal amount of a water-miscible organic solvent (e.g., acetone or ethanol).
-
Add this solution to a buffer solution, typically a sodium acetate buffer (pH 4.5-5.5), to achieve the desired final substrate concentration.
-
Enzyme Addition: Add laccase from Trametes versicolor to the reaction mixture. The enzyme loading will need to be optimized but can typically range from 1-10 U/mL.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation and exposure to air (as the source of oxygen) for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Work-up and Purification: Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting dibenzofuran phytoalexin by column chromatography or preparative HPLC.
Figure 2: Overall experimental workflow from precursor synthesis to biological evaluation.
Characterization and Data Presentation
Thorough characterization of the synthesized precursor and the resulting dibenzofuran phytoalexin is crucial for confirming their identity and purity.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the method of choice for both monitoring the reaction progress and for the final purity assessment. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water (often with a small amount of formic or trifluoroacetic acid).[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compounds.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 4'-Hydroxy-3,5-dimethoxybiphenyl | C₁₄H₁₄O₃ | 230.26 g/mol | δ 6.4-7.5 (m, Ar-H), 3.8 (s, 6H, OCH₃) | δ 160, 145, 135, 130, 115, 105, 98, 55 (Ar-C, OCH₃) |
| Eriobofuran (a representative dibenzofuran) | C₁₄H₁₂O₄ | 244.24 g/mol | δ 6.8-8.0 (m, Ar-H), 3.9 (s, 3H, OCH₃) | δ 110-160 (Ar-C), 56 (OCH₃) |
Note: Predicted NMR data is based on chemical shift calculations and comparison with similar structures. Experimental data should be acquired for confirmation.
Biological Activity and Therapeutic Potential
Dibenzofuran phytoalexins have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous studies have reported the potent antimicrobial activity of dibenzofuran phytoalexins against a broad spectrum of pathogens, including bacteria and fungi.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Dibenzofuran Derivative | Microorganism | MIC (µg/mL) | Reference |
| Eriobofuran | Erwinia amylovora | ~195 (MIC₅₀) | [4] |
| Noreriobofuran | Erwinia amylovora | ~173 (MIC₅₀) | [4] |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [5] |
Anticancer Activity
The anticancer properties of dibenzofuran derivatives are also well-documented, with many compounds exhibiting cytotoxicity against various cancer cell lines.[6][15][16] The half-maximal inhibitory concentration (IC₅₀) is used to measure the potency of these compounds.
| Dibenzofuran Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Kehokorin A | HeLa | 1.5 (mg/mL) | [15] |
| Benzofuran derivative | MCF-7 (Breast) | 2.96 - 4.06 | [17] |
| Benzofuran derivative | HePG2 (Liver) | Varies | [16] |
Conclusion and Future Directions
The synthetic pathway from 4'-hydroxy-3,5-dimethoxybiphenyl to dibenzofuran phytoalexins represents a promising avenue for the development of novel therapeutic agents. The chemical and enzymatic methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of these valuable compounds. Future research should focus on the optimization of these synthetic routes, the exploration of the full therapeutic potential of a wider range of dibenzofuran derivatives, and the elucidation of their mechanisms of action at the molecular level. The continued investigation of these plant-derived molecules holds great promise for addressing unmet needs in medicine.
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A Comparative Analysis of the Biological Activities of Biphenyl and Stilbene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The biphenyl and stilbene scaffolds represent two of the most privileged structures in medicinal chemistry, each serving as the foundation for a vast array of biologically active compounds. While both are characterized by the presence of two phenyl rings, the nature of the linkage between them—a direct single bond in biphenyls versus an ethylene bridge in stilbenes—imparts distinct conformational and electronic properties. These structural nuances translate into a diverse and often contrasting spectrum of biological activities. This in-depth technical guide provides a comprehensive comparative analysis of biphenyl and stilbene derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships that govern their potency and selectivity, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of these versatile molecular architectures.
Structural and Conformational Distinctions: The Foundation of Divergent Biological Activities
The fundamental difference between the biphenyl and stilbene cores lies in the linkage of their phenyl rings. The single C-C bond in biphenyls allows for torsional rotation, leading to a non-planar conformation in the solution and gas phases. The degree of this twist is influenced by the nature and position of substituents, which can have a profound impact on the molecule's ability to interact with biological targets.[1] In contrast, the ethylene bridge in stilbenes introduces a degree of rigidity and the possibility of cis (Z) and trans (E) isomerism.[2] The trans isomer is generally more stable and often exhibits greater biological activity. This structural rigidity, along with the electronic effects of the double bond, dictates the overall shape and reactivity of stilbene derivatives.
Comparative Biological Activities: A Multifaceted Examination
Biphenyl and stilbene derivatives have demonstrated a wide range of pharmacological effects. Here, we present a comparative overview of their most prominent activities.
Anticancer Activity: Targeting the Hallmarks of Cancer
Both biphenyl and stilbene derivatives have emerged as promising candidates in the development of novel anticancer agents, often exhibiting distinct mechanisms of action.[3][4]
Stilbene derivatives , most notably resveratrol and its analogues, have been extensively studied for their ability to interfere with multiple stages of carcinogenesis. They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[5][6] For instance, some stilbenes have been shown to be potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like combretastatins.[7]
Biphenyl derivatives also exhibit significant cytotoxic effects against a variety of human cancer cell lines.[8] Their anticancer mechanisms are diverse and can include the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[9][10] Certain hydroxylated biphenyl compounds have shown potent antiproliferative activity against malignant melanoma cells, inducing apoptosis and cell cycle arrest.[11]
Comparative Efficacy:
Direct comparison of the anticancer potency of these two classes is complex due to the vast structural diversity within each. However, studies have shown that both scaffolds can yield highly potent compounds. The tables below summarize the half-maximal inhibitory concentration (IC50) values for representative biphenyl and stilbene derivatives against various cancer cell lines, illustrating the therapeutic potential within both families.
Table 1: Anticancer Activity (IC50) of Selected Biphenyl Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 | [11] |
| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 | [11] |
| Dibenzocyclooctatetraene Succinimide 5a | Various Human Tumor Cell Lines | 1.38 - 1.45 | [10] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | - | - | [12] |
| Biphenyl Amide Analogue | MCF-7 (Breast) | 39.0 | [13] |
| Biphenyl Amide Analogue | MDA-MB-231 (Breast) | 35.1 | [13] |
Table 2: Anticancer Activity (IC50) of Selected Stilbene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pterostilbene | CCRF-CEM (Leukemia) | - | [14] |
| Piceatannol | CCRF-CEM (Leukemia) | 4.57 | [14] |
| Resveratrol | HL60 (Leukemia) | 54.09 | [14] |
| (E)-2′,3,5′,5-tetrathydroxystilbene | SARS-CoV infected cells | - | [5] |
| Benzoxazole linked combretastatin derivative | MCF-7 (Breast) | 0.11 ± 0.093 | [5] |
| 3'-hydroxypterostilbene | COLO205 (Colon) | 9.0 ± 0.2 | [15] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Both biphenyl and stilbene derivatives have demonstrated significant anti-inflammatory properties.
Stilbene derivatives , such as resveratrol, are well-known for their ability to suppress inflammatory responses. They can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and modulate key signaling pathways, including the NF-κB pathway.[16]
Biphenyl derivatives have also been investigated as anti-inflammatory agents.[16] Certain biphenyl carboxamide derivatives have shown potent anti-inflammatory effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12][17] The anti-inflammatory mechanism of some biphenyls also involves the inhibition of the NF-κB signaling pathway.[9]
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of pathologies.
Stilbene derivatives , particularly those with multiple hydroxyl groups like resveratrol, are potent antioxidants.[18] They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes. The antioxidant capacity of stilbenes is highly dependent on the number and position of hydroxyl groups on the phenyl rings.[18]
Biphenyl derivatives , especially hydroxylated biphenyls, also exhibit significant antioxidant activity.[19][20] Similar to stilbenes, the radical scavenging ability of biphenyls is largely attributed to the presence of phenolic hydroxyl groups.[20] Comparative studies have shown that both classes of compounds can be effective antioxidants, with their relative potency depending on their specific substitution patterns.[21][22]
Key Signaling Pathways Modulated by Biphenyl and Stilbene Derivatives
The biological activities of biphenyl and stilbene derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[23] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[23]
Stilbene derivatives like resveratrol have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the nuclear translocation of the active NF-κB dimers.[24]
Biphenyl derivatives can also potently inhibit the NF-κB signaling pathway, contributing to their anticancer and anti-inflammatory effects.[9][10]
Figure 1: General overview of the NF-κB signaling pathway and points of inhibition by biphenyl and stilbene derivatives.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, survival, and metabolism.[25] Its aberrant activation is a frequent event in many human cancers.[26]
Both stilbene and biphenyl derivatives have been reported to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.
Figure 2: Simplified representation of the PI3K/Akt signaling pathway and its inhibition by biphenyl and stilbene derivatives.
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the anticancer and antioxidant properties of biphenyl and stilbene derivatives.
Synthesis of Biphenyl and Stilbene Derivatives
The synthesis of diverse libraries of biphenyl and stilbene derivatives is crucial for structure-activity relationship studies.
4.1.1. Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of unsymmetrical biaryls.
Figure 3: General scheme for the synthesis of biphenyl derivatives using the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.
4.1.2. Synthesis of Stilbene Derivatives via Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
The Wittig and HWE reactions are classic and reliable methods for the formation of carbon-carbon double bonds, making them ideal for the synthesis of stilbenes.
Figure 4: General workflow for the synthesis of stilbene derivatives via the Wittig reaction.
Protocol (Wittig Reaction):
-
Prepare the phosphonium salt by reacting a benzyl halide with triphenylphosphine.
-
In a separate flask under an inert atmosphere, deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide.
-
Cool the ylide solution and add the aromatic aldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to separate the stilbene isomer(s) from the triphenylphosphine oxide byproduct.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl or stilbene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antioxidant Activity Assessment: DPPH and ABTS Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of compounds.
Protocol (DPPH Assay):
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at different concentrations to a freshly prepared solution of DPPH radical in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
Both biphenyl and stilbene derivatives represent rich sources of biologically active compounds with significant therapeutic potential. Their distinct structural features give rise to a diverse array of pharmacological activities, with both classes showing promise in the fields of oncology, inflammation, and diseases related to oxidative stress. The continued exploration of their structure-activity relationships, facilitated by robust synthetic methodologies and standardized biological evaluation protocols, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Future research should focus on head-to-head comparative studies to better delineate the specific advantages of each scaffold for particular therapeutic applications. Furthermore, the development of derivatives with improved pharmacokinetic profiles and targeted delivery mechanisms will be crucial for translating the preclinical promise of these compounds into clinical success.
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- 20. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
Methodological & Application
HPLC method for isolation of aucuparin from apple root extracts
Application Note: HPLC Isolation of Aucuparin from Apple (Malus domestica) Root Extracts
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the extraction, separation, and isolation of aucuparin , a biphenyl phytoalexin, from apple (Malus domestica) root tissues. Aucuparin is a critical defense compound synthesized in the sapwood and transition zones of roots in response to biotic stress (e.g., Erwinia amylovora infection or Apple Replant Disease). This guide provides a self-validating workflow, moving from woody tissue preparation to preparative isolation, designed for researchers in plant pathology and natural product chemistry.
Introduction & Biological Context
Aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) is a phytoalexin belonging to the biphenyl class, unique to the subtribe Malinae (Rosaceae). Unlike constitutive phenolics (e.g., phloridzin), aucuparin is inducible . It accumulates specifically in the "transition zones"—the boundary between healthy and necrotic tissue in infected roots or stems.
Chemical Challenges:
-
Matrix Complexity: Apple roots are woody and rich in lignin, requiring aggressive extraction.
-
Solubility: As a methoxylated biphenyl, aucuparin is lipophilic, requiring high organic solvent strength for elution compared to glycosides.
-
Stability: Biphenyls are relatively stable but can degrade under prolonged light exposure or extreme pH.
Sample Preparation Protocol
Objective: To maximize recovery of aucuparin from lignified root tissue while minimizing co-extraction of interfering cell wall polymers.
Tissue Collection & Pre-treatment
-
Harvesting: Excavate roots from Malus genotypes (e.g., M26 rootstock).
-
Targeting: Dissect the transition zone (dark brown/discolored wood adjacent to healthy white wood). This region contains the highest concentration of phytoalexins.
-
Lyophilization: Freeze-dry samples for 48 hours. Why? Water interferes with the extraction of lipophilic biphenyls and promotes enzymatic degradation.
-
Homogenization: Grind dried roots to a fine powder (<0.5 mm) using a ball mill (e.g., Retsch MM400). Crucial: Fine particle size ensures solvent penetration into lignified cells.
Extraction Workflow
-
Solvent: 100% Methanol (MeOH).
-
Ratio: 1:10 (w/v) – 100 mg powder per 1 mL MeOH.
-
Method:
-
Vortex sample for 30 seconds.
-
Ultrasonication: Sonicate for 20 minutes at room temperature (<30°C). Sonic energy disrupts cell walls more effectively than maceration for woody tissue.
-
Centrifugation: 13,000 x g for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter. PTFE is chosen for its chemical resistance to MeOH.
-
Analytical HPLC Method Development
Objective: To resolve aucuparin from structurally similar biphenyls (e.g., noraucuparin, 2'-hydroxyaucuparin) and constitutive phenolics.
System Configuration
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Stationary Phase: C18 (Octadecylsilane), end-capped.
-
Recommended: Phenomenex Gemini C18 or Kinetex C18 (Core-shell).
-
Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.
-
-
Temperature: 25°C (Controlled to prevent retention time shifts).
Mobile Phase & Gradient
Aucuparin is less polar than phloridzin. A standard "apple phenolic" gradient (stopping at 50% organic) will not elute it effectively. A ramp to 100% organic is required.
-
Solvent A: Water + 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).
-
Note: MeCN is preferred over MeOH for sharper peaks and lower backpressure with biphenyls.
-
Table 1: Optimized Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 5.0 | 70 | 30 | 1.0 | Elution of polar glycosides |
| 20.0 | 40 | 60 | 1.0 | Elution of aglycones |
| 25.0 | 0 | 100 | 1.0 | Elution of Aucuparin (Biphenyls) |
| 30.0 | 0 | 100 | 1.0 | Column Wash (Lipid removal) |
| 31.0 | 95 | 5 | 1.0 | Re-equilibration |
| 36.0 | 95 | 5 | 1.0 | End |
Detection Settings
-
Primary Wavelength: 254 nm (Strongest absorption for the biphenyl core).
-
Secondary Wavelength: 280 nm (General phenolic confirmation).
-
Spectrum Scan: 200–400 nm.
-
Validation: Aucuparin typically exhibits a
near 255-260 nm with a secondary shoulder/peak around 290-300 nm .
-
Preparative Isolation Strategy
To isolate pure aucuparin for NMR or biological assays, scale up the analytical method.
-
Column Switch: Use a Semi-Prep C18 column (e.g., 250 x 10 mm, 5 µm).
-
Flow Rate Adjustment: Increase flow to 4.0–5.0 mL/min (maintain linear velocity).
-
Injection Volume: Increase from 10 µL to 100–200 µL (concentration dependent).
-
Fraction Collection:
-
Set collection window based on analytical retention time (typically elutes between 60-80% B).
-
Trigger collection by threshold (Absorbance > 50 mAU at 254 nm).
-
-
Post-Processing: Evaporate MeCN/Water using a rotary evaporator at <40°C. Freeze-dry the aqueous residue to obtain a white/off-white powder.
Visualization of Workflows
Figure 1: Extraction & Isolation Logic Flow
Caption: Step-by-step workflow from raw woody tissue to isolated aucuparin, emphasizing physical preparation.
Figure 2: HPLC System & Gradient Logic
Caption: Chromatographic separation logic showing the elution order based on polarity and solvent strength.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), perform the following checks:
-
Peak Purity Check: Use the DAD software to compare spectra at the upslope, apex, and downslope of the aucuparin peak. They must match perfectly to ensure no co-eluting impurities.
-
Recovery Spike: Spike a known amount of synthetic aucuparin (or a purified standard) into a root extract. Recovery should be 85–105% .
-
Linearity: Construct a calibration curve (1–100 µg/mL). The correlation coefficient (
) should be .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction from wood. | Increase sonication time or regrind sample to finer powder. |
| Peak Tailing | Residual silanol interactions. | Ensure column is "end-capped" and mobile phase pH is acidic (pH ~2.7 with 0.1% FA). |
| Baseline Drift | Gradient absorption issues. | Ensure Solvent A and B have matched additives (e.g., 0.1% FA in both). |
| Co-elution | Complex matrix. | Flatten the gradient slope around the aucuparin elution time (e.g., 60-80% B over 10 mins). |
References
-
Chizzali, C., et al. (2012). Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv.[1] 'Holsteiner Cox' and Pyrus communis cv.[1][2] 'Conference'. Phytochemistry, 77, 179-185. Link
-
Busnena, B. A., et al. (2021). Formation and exudation of biphenyl and dibenzofuran phytoalexins by roots of the apple rootstock M26 grown in apple replant disease soil. Phytochemistry, 192, 112972.[3] Link
-
Erdtman, H., et al. (1963). Aucuparin and Methoxyaucuparin, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.).[2] Acta Chemica Scandinavica, 17, 1151-1156. Link
-
Reim, S., et al. (2020). Defense reaction of Malus genotypes to apple replant disease. Plant Molecular Biology, 102, 1-16. Link
Sources
- 1. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Formation and exudation of biphenyl and dibenzofuran phytoalexins by roots of the apple rootstock M26 grown in apple replant disease soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elicitor-Induced Accumulation of Biphenyl Phytoalexins in Sorbus aucuparia Cell Cultures
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the induction, extraction, and quantification of biphenyl phytoalexins, specifically aucuparin and noraucuparin, from Sorbus aucuparia (mountain ash) cell suspension cultures. Biphenyl phytoalexins are a class of antimicrobial secondary metabolites produced by plants of the Pyrinae subtribe in response to pathogen attack or environmental stress.[1][2][3] Elicitor-treated cell cultures of S. aucuparia serve as a robust and controlled model system for studying the biosynthesis of these compounds and for producing them in a scalable manner.[1][2][4] This protocol details the establishment and maintenance of S. aucuparia cell suspension cultures, preparation and application of a yeast extract elicitor, and a validated methodology for the subsequent extraction and HPLC-based quantification of the target biphenyls.
Introduction: The Scientific Rationale
Phytoalexins are de novo synthesized, low molecular weight antimicrobial compounds that accumulate in plants following exposure to biotic or abiotic stress.[1] In economically important fruit trees of the Rosaceae family, such as apple and pear, and in related species like Sorbus aucuparia, biphenyls and the structurally related dibenzofurans constitute a key component of the inducible chemical defense system.[1][2] The most widely distributed of these biphenyls is aucuparin, which has demonstrated significant antimicrobial activity.[1][2][3]
The production of these defense compounds can be triggered in vitro by applying "elicitors," which are molecules that signal a pathogen attack to the plant cells.[5][6] This process provides a powerful tool for several research and development applications:
-
Mechanistic Studies: Elicitor-treated cell cultures are an invaluable model for elucidating the biosynthetic pathways of phytoalexins. The key enzyme, biphenyl synthase (BIS), which catalyzes the formation of the 3,5-dihydroxybiphenyl backbone from benzoyl-CoA and malonyl-CoA, was identified and characterized using this system.[1][7][8]
-
Drug Discovery and Development: Phytoalexins represent a source of novel antimicrobial agents. In vitro production allows for the generation of sufficient quantities of these compounds for bioactivity screening and lead optimization without relying on the collection of infected plant material.
-
Crop Improvement: Understanding the regulation of phytoalexin biosynthesis can inform strategies for breeding more disease-resistant crop varieties.[1]
This guide focuses on the use of yeast extract, a well-established and highly effective biotic elicitor, to induce the accumulation of aucuparin and noraucuparin in S. aucuparia cell suspension cultures.[9]
The Elicitation and Biosynthesis Pathway
The recognition of an elicitor by plant cell receptors initiates a complex signaling cascade, leading to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.
Elicitor-Induced Signaling Cascade
Upon application, components of the yeast extract (e.g., glucans, chitin fragments) are perceived by receptors on the plant cell plasma membrane. This recognition event triggers a series of rapid intracellular responses, including ion fluxes across the membrane, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[1] These early signaling events converge to modulate the expression of transcription factors that, in turn, upregulate the genes encoding the biosynthetic enzymes for biphenyl production. Phytohormones such as jasmonic acid and salicylic acid are also key signaling molecules in this defense response network.
Caption: Simplified signaling pathway for elicitor-induced biphenyl phytoalexin accumulation.
Core Biosynthetic Pathway
The central pathway begins with the enzyme Biphenyl Synthase (BIS), which performs a condensation reaction to form the biphenyl scaffold. Subsequent enzymatic modifications, including hydroxylation and O-methylation, produce the final biphenyl structures.
Caption: Core enzymatic steps in the biosynthesis of aucuparin and noraucuparin.
Experimental Protocols
This section provides a step-by-step guide for the entire workflow, from cell culture initiation to final analysis.
Materials and Reagents
-
Plant Material: Sorbus aucuparia L. seeds or young leaves for callus induction.
-
Culture Medium: Murashige and Skoog (MS) basal medium with vitamins.[10][11][12][13]
-
Plant Growth Regulators: 1-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BA).
-
Elicitor: Yeast Extract (autoclaved).
-
Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Standards: Aucuparin and Noraucuparin (if available, for quantification).
-
Other Reagents: Sucrose, Agar or Gellan Gum, 1M NaOH, 1M HCl, Trifluoroacetic acid (TFA).
Protocol 1: Establishment and Maintenance of Sorbus aucuparia Cell Suspension Cultures
Causality: A healthy, actively growing, and uniform cell suspension culture is paramount for achieving a reproducible elicitation response. The use of MS medium provides the essential macro- and micronutrients, while auxins (NAA) and cytokinins (BA) are required to stimulate cell division and prevent differentiation.[1][2] Subculturing at the late exponential growth phase ensures the transfer of viable cells and maintains the culture's growth momentum.
-
Callus Induction (Initiation):
-
Sterilize explants (e.g., leaf segments) using standard surface sterilization techniques.
-
Place explants on solid MS medium supplemented with 30 g/L sucrose, a gelling agent (e.g., 0.8% agar), and plant growth regulators. A common starting point for Sorbus species is a combination of BA (e.g., 0.4-3.0 mg/L) and an auxin like IBA or NAA (e.g., 0.1-1.0 mg/L).[1][2]
-
Incubate in the dark at 25°C until friable (loosely aggregated) callus is formed (typically 4-6 weeks).
-
-
Initiation of Suspension Culture:
-
Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the solid medium.
-
Place the flask on a rotary shaker at 110-120 rpm at 25°C in darkness.
-
-
Subculturing and Maintenance:
-
Subculture the cells every 14-20 days.[14] The optimal interval should be determined by monitoring the growth curve.
-
Allow the cell aggregates to settle, then pipette off most of the old medium.
-
Add fresh liquid MS medium to achieve the desired dilution (e.g., a 1:3 or 1:4 dilution of the settled cell volume).
-
Maintain the cultures as described in step 2. A healthy culture will appear creamy-white and consist of fine cell aggregates.
-
Protocol 2: Elicitation with Yeast Extract
Causality: Yeast extract contains a complex mixture of biotic elicitors that are recognized by the plant cells, triggering a defense response that includes the synthesis and accumulation of phytoalexins. Autoclaving the yeast extract solution sterilizes it and releases these elicitor-active molecules. The timing of elicitor addition (to a culture in the exponential growth phase) is critical to ensure the cells have sufficient metabolic capacity to mount a robust response.
-
Elicitor Preparation:
-
Prepare a 5% (w/v) stock solution of yeast extract in distilled water.
-
Dispense into aliquots and sterilize by autoclaving at 121°C for 20 minutes.
-
Store the sterile stock solution at 4°C.
-
-
Elicitation Procedure:
-
Select a healthy cell culture approximately 7-10 days after subculturing (mid-to-late exponential phase).
-
Aseptically add the sterile yeast extract stock solution to the cell culture to achieve a final concentration in the range of 50-200 mg/L.[15] The optimal concentration should be determined empirically.
-
Incubate the elicited culture on the rotary shaker under the same conditions as before.
-
Collect cell samples at various time points post-elicitation (e.g., 0, 12, 24, 48, 72 hours) to determine the time course of biphenyl accumulation.
-
Protocol 3: Extraction of Biphenyl Phytoalexins
Causality: Biphenyls like aucuparin are moderately polar compounds. Ethyl acetate is a solvent of intermediate polarity that is effective for extracting these compounds from the aqueous cell matrix while leaving behind highly polar compounds like sugars and salts.[8][16][17] A two-step extraction ensures a high recovery rate. Evaporation under reduced pressure prevents thermal degradation of the target compounds.
-
Sample Preparation:
-
Harvest cells by vacuum filtration, separating them from the culture medium.
-
Record the fresh weight of the cells.
-
Freeze the cells immediately in liquid nitrogen and then freeze-dry (lyophilize) to obtain a dry weight. This is the preferred method for accurate quantification. Alternatively, proceed with fresh cells.
-
-
Extraction:
-
Grind the freeze-dried cell material (or fresh cells) to a fine powder using a mortar and pestle.
-
Transfer a known amount (e.g., 100 mg dry weight) to a glass tube.
-
Add 5 mL of ethyl acetate.
-
Macerate the sample by vortexing vigorously for 1 minute, followed by sonication for 15 minutes.[8]
-
Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (the ethyl acetate extract) to a clean collection vial.
-
Repeat the extraction (steps 3-6) on the cell pellet with another 5 mL of ethyl acetate to ensure complete recovery.
-
Combine the two supernatants.
-
-
Concentration:
-
Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
-
Protocol 4: HPLC Quantification of Aucuparin and Noraucuparin
Causality: Reversed-phase HPLC is the standard method for separating and quantifying moderately polar plant secondary metabolites. A C18 column provides a non-polar stationary phase that retains the biphenyls. A gradient of an acidified aqueous mobile phase and an organic solvent (methanol) allows for the efficient elution and separation of aucuparin, noraucuparin, and other related compounds. UV detection at 254 nm is suitable for these aromatic compounds.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Luna C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) or equivalent.[16]
-
Mobile Phase A: 1 mM Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Methanol.
-
Elution Program: Isocratic elution with 60% Mobile Phase B. (Note: A gradient elution may be required for complex extracts).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[16]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of aucuparin and noraucuparin at a range of concentrations (e.g., 5-200 µg/mL).
-
Inject the standards and the prepared samples.
-
Identify the peaks for noraucuparin and aucuparin in the sample chromatograms by comparing their retention times with the standards.
-
Calculate the concentration of each compound in the extract using the linear regression equation from the calibration curve.
-
Express the final results as µg of biphenyl per gram of cell dry weight (µg/g DW).
-
Expected Results and Data Presentation
Following elicitation with yeast extract, a time-dependent accumulation of biphenyl phytoalexins is expected. Typically, accumulation begins within a few hours and peaks between 24 and 48 hours post-elicitation before declining.
Table 1: Representative Time-Course Accumulation of Biphenyl Phytoalexins in Yeast Extract-Elicited S. aucuparia Cell Cultures.
| Time Post-Elicitation (hours) | Noraucuparin (µg/g DW) | Aucuparin (µg/g DW) |
| 0 | Not Detected | Not Detected |
| 12 | 35.8 ± 4.1 | 28.2 ± 3.5 |
| 24 | 98.5 ± 11.2 | 85.6 ± 9.8 |
| 48 | 152.3 ± 17.5 | 130.1 ± 14.9 |
| 72 | 110.7 ± 12.6 | 95.4 ± 10.9 |
| (Data are representative and may vary based on cell line, culture conditions, and elicitor concentration. Values are presented as mean ± SD, n=3.) |
Troubleshooting and Method Validation
-
Low or No Elicitation Response:
-
Cause: Cell culture health may be poor, or the culture may be in the lag or stationary phase.
-
Solution: Ensure you are using a healthy culture in the exponential growth phase. Optimize the subculture interval.
-
Cause: Elicitor concentration may be suboptimal (either too low or too high, causing toxicity).
-
Solution: Perform a dose-response experiment with the yeast extract elicitor (e.g., 25, 50, 100, 200, 400 mg/L) to find the optimal concentration.
-
-
Poor HPLC Peak Resolution:
-
Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the HPLC method. If co-elution occurs with the isocratic method, develop a gradient elution program (e.g., starting at 40% methanol and increasing to 80% over 20 minutes).
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the trustworthiness of the quantitative data.[16]
References
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans. Beilstein Journal of Organic Chemistry, 8, 613–620. [Link]
-
Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473–497. [Link]
-
HiMedia Laboratories. (n.d.). Murashige and Skoog Medium. Product Information Sheet. [Link]
-
Dinçer, D. (2023). Determination of optimal plant growth regulators for breaking seed dormancy and micropropagation of Sorbus aucuparia L. Baltic Forestry, 29(1), 41–49. [Link]
-
Hüttner, C., et al. (2010). Differential effect of elicitors on biphenyl and dibenzofuran formation in Sorbus aucuparia cell cultures. Phytochemistry, 71(17-18), 2058-2065. [Link]
-
Radman, R., et al. (2003). Elicitors of the meta-bolic pathways in plant cell cultures. Journal of Pharmacognosy and Phytochemistry, 2(2), 60-65. [Link]
-
Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants. Journal of Plant Growth Regulation, 32(2), 448-459. [Link]
-
MP Biomedicals. (n.d.). Murashige and Skoog Medium, Without Sucrose, Agar, IAA, and Kinetin. Product Page. [Link]
-
Teotia, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(8), 1348–1354. [Link]
-
Mustafa, N. R., et al. (2011). Initiation, growth and cryopreservation of plant cell suspension cultures. Nature Protocols, 6(6), 715–742. [Link]
-
iGEM. (2019). Protocol for cell culture and subculture. iGEM Registry. [Link]
-
Laboratory Notes. (2020). Protocol – Passaging/Subculturing Suspension Culture. Laboratorynotes.com. [Link]
-
Khalil, M. N., et al. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 139-147. [Link]
-
Das, K., et al. (2010). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Biotechnology, 9(51), 8762-8767. [Link]
-
Quora. (2023). How to extract a plant compound using ethyl acetate. Quora. [Link]
-
Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Medicinal & Aromatic Plants, 4(3). [Link]
-
Paris, R., et al. (2008). An optimized cDNA-AFLP protocol for the identification of TDFs involved in the Malus-Venturia inaequalis interaction. Acta Horticulturae, 781, 473-480. [Link]
-
Bowen, J. K., et al. (2011). Venturia inaequalis: the causal agent of apple scab. Molecular Plant Pathology, 12(2), 103–122. [Link]
-
Hüttner, C., et al. (2010). Differential effect of elicitors on biphenyl and dibenzofuran formation in Sorbus aucuparia cell cultures. PubMed. [Link]
-
Hrazdina, G., et al. (1997). Phytoalexin Production in an Apple Cultivar Resistant to Venturia inaequalis. Phytopathology, 87(8), 849-853. [Link]
-
Jamar, L., et al. (2009). Control of apple scab (Venturia inaequalis) with bicarbonate salts under controlled environment. Journal of Plant Diseases and Protection, 116(5), 221-227. [Link]
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans. PMC. [Link]
-
Erdtman, H., et al. (1963). Aucuparin and Methoxyaucuparin, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.). Acta Chemica Scandinavica, 17, 1151-1156. [Link]
-
ResearchGate. (2025). Aucuparin and Methoxyaucuparin, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.). ResearchGate. [Link]
-
Popović, Z., et al. (2026). Mountain ash (Sorbus aucuparia): From forest to functional food with bioactive health benefits. Journal of Functional Foods, 125, 105938. [Link]
-
Singh, S., et al. (2022). Effect of Biotic Elicitors on the Growth, Antioxidant Activity and Metabolites Accumulation in In Vitro Propagated Shoots of Pueraria tuberosa. PMC. [Link]
-
Olennikov, D. N., et al. (2021). Composition and antioxidant activity of the Sorbus aucuparia L. fruits. ResearchGate. [Link]
-
Daza, L. P. C., et al. (2025). Flavonoid and Phenolic Quantification from Açaí (Euterpe oleracea Mart and Euterpe precatoria Mart), Mirití (Mauritia flexuosa L.), and Cupuassu (Theobroma grandiflorum (Wild. Ex Spreng.) Schum) from Vaupés, Colombia, Using LC-QqQ-MS. MDPI. [Link]
-
CABI Digital Library. (2022). Enhancing the defensive power of plants through the application of some potential elicitors, silver (Ag) and copper (Cu) nanoparticles: regulation of secondary metabolism. CABI Digital Library. [Link]
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Hreiðarsdóttir, H. S. (2024). Inoculation methods for pathogenesis of Venturia inaequalis. Student thesis. [Link]
-
biofruitnet. (n.d.). Apple scab (Venturia inaequalis): Control strategy for organic pome production. biofruitnet.eu. [Link]
-
plant-cell-technology.com. (n.d.). MS media (Murashige - Skoog) composition and preparation. Sharebiology. [Link]
-
Wako. (2025). medium no. 44: Murashige and Skoog medium, 0.25% (w/v) gellan gum, pH 5.7. plant.brc.riken.jp. [Link]
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ResearchGate. (2026). In vitro propagation of mature trees of Sorbus aucuparia L. and field performance of micropropagated trees. ResearchGate. [Link]
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GMP Plastics. (2025). How to subculture a suspension line!. gmpplastics.com. [Link]
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Mustafa, N. R., et al. (2011). Initiation, growth and cryopreservation of plant cell suspension cultures. PubMed. [Link]
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ResearchGate. (2025). Initiation, growth and cryopreservation of plant cell suspension cultures. ResearchGate. [Link]
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ResearchGate. (2021). Methods of Extraction of Phytochemicals. ResearchGate. [Link]
-
ResearchGate. (2025). How to perform TPC, TFC and other antioxidant test with ethyl acetate plant extracts?. ResearchGate. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. Initiation, growth and cryopreservation of plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venturia inaequalis: the causal agent of apple scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medium no. 44: Murashige and Skoog medium, 0.25% (w/v) gellan gum, pH 5.7 — BRC plant cell line documentation [plant.rtc.riken.jp]
- 11. himedialabs.com [himedialabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
- 14. Effect of Biotic Elicitors on the Growth, Antioxidant Activity and Metabolites Accumulation in In Vitro Propagated Shoots of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]
Application Note: High-Purity Synthesis of 4'-Hydroxy-3,5-dimethoxybiphenyl via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4'-hydroxy-3,5-dimethoxybiphenyl , a structural analog of the phytoalexin resveratrol. While direct coupling of free phenols is possible using specialized ligands, this guide utilizes a Benzyl (Bn) protection strategy . This approach minimizes catalyst poisoning, suppresses protodeboronation side reactions, and simplifies purification, yielding a high-purity API-grade intermediate suitable for biological screening.
Key Chemical Attributes
| Attribute | Specification |
| Target Molecule | 4'-hydroxy-3,5-dimethoxybiphenyl |
| CAS Registry | N/A (Analog of Resveratrol/Pterostilbene) |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Core Methodology | Pd-catalyzed Suzuki-Miyaura Coupling followed by Hydrogenolysis |
Retrosynthetic Strategy & Workflow
The synthesis is designed to converge two aromatic rings: the electron-rich 3,5-dimethoxy ring and the phenol-bearing ring. To ensure reproducibility, we employ 4-benzyloxybromobenzene as the electrophile.
Logical Workflow Diagram
The following diagram illustrates the convergent synthesis and the critical decision points.
Figure 1: Convergent synthetic pathway utilizing a protection-deprotection strategy to ensure high yield and purity.
Critical Process Parameters (CPP)
The Suzuki-Miyaura reaction is sensitive to oxygen and base stoichiometry. The following parameters must be controlled to prevent homocoupling of the boronic acid or protodeboronation.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1.0 - 3.0 mol% Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is robust against air and moisture compared to Pd(PPh₃)₄. |
| Solvent System | 1,4-Dioxane : Water (4:1) | Water is essential for the activation of the boronic acid by the base. |
| Base Equivalent | 2.5 - 3.0 equiv K₂CO₃ | Excess base ensures complete transmetallation and neutralizes HBr byproduct. |
| Degassing | Sparge with Argon (15 min) | Oxygen promotes homocoupling of boronic acids (oxidative dimerization). |
| Temperature | 85°C - 90°C | Sufficient energy for oxidative addition of the aryl bromide without decomposing the catalyst. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Benzyloxybromobenzene (Precursor)
Note: If commercially available, skip to Step 2. This step is included for completeness.
-
Dissolution: Dissolve 4-bromophenol (10.0 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (15.0 mmol) followed by benzyl bromide (11.0 mmol) dropwise.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.
Step 2: Suzuki-Miyaura Coupling (The Core Reaction)
Reagents:
-
Aryl Halide: 4-Benzyloxybromobenzene (1.0 equiv)
-
Boronic Acid: 3,5-Dimethoxyphenylboronic acid (1.2 equiv) [1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide , boronic acid , and K₂CO₃ .
-
Solvent & Degassing: Add the Dioxane/Water mixture. Sparge the solution with Argon or Nitrogen for 15 minutes. Crucial: Failure to degas leads to biphenyl homocoupling impurities.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas.
-
Heating: Heat the mixture to 90°C for 6–12 hours.
-
Monitoring: Check HPLC or TLC. The limiting reagent (aryl bromide) should be consumed.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).
-
Product: 4'-Benzyloxy-3,5-dimethoxybiphenyl (White solid).
-
Step 3: Hydrogenolysis (Deprotection)
Reagents:
-
Substrate: 4'-Benzyloxy-3,5-dimethoxybiphenyl
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: EtOAc / Methanol (1:1)
-
Gas: Hydrogen (Balloon pressure)
Procedure:
-
Dissolution: Dissolve the coupled product in EtOAc/MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; avoid dry contact with air.
-
Hydrogenation: Purge the flask with H₂ (balloon) three times. Stir vigorously at room temperature under H₂ atmosphere for 4–6 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. The product, 4'-hydroxy-3,5-dimethoxybiphenyl , is obtained as a crystalline solid.
Quality Control & Validation
NMR Characterization
To validate the structure, look for these specific signals in the ¹H NMR (CDCl₃ or DMSO-d₆):
-
Methoxy Groups: A strong singlet integrating to 6H around δ 3.80 ppm (characteristic of 3,5-dimethoxy substitution).
-
Aromatic Ring A (3,5-dimethoxy): A triplet (1H) around δ 6.4 ppm and a doublet (2H) around δ 6.7 ppm (typical meta-coupling pattern).
-
Aromatic Ring B (4-hydroxy): An AA'BB' system appearing as two doublets (2H each) around δ 6.9 ppm and δ 7.5 ppm .
-
Hydroxyl Proton: A broad singlet (exchangeable with D₂O), shift varies with solvent (typically δ 9.5 ppm in DMSO-d₆).
Mass Spectrometry[5]
-
Expected Mass: [M+H]⁺ = 231.26 or [M-H]⁻ = 229.24.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen in solvent | Degas solvents for at least 20 mins. Ensure Argon atmosphere. |
| Homocoupling (Ar-Ar) | Oxidative dimerization of boronic acid | Reduce boronic acid excess; ensure strict anaerobic conditions. |
| Incomplete Conversion | Catalyst deactivation | Add catalyst after degassing. Switch to SPhos-Pd-G2 for higher activity. |
| Protodeboronation | Unstable boronic acid | Use 3,5-dimethoxyphenylboronic acid pinacol ester instead of the free acid. |
| Product Color | Pd contamination | Treat the final organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal. |
References
-
Sigma-Aldrich. (n.d.). 3,5-Dimethoxyphenylboronic acid Product Information. Retrieved from
-
ChemicalBook. (2023). 4-Hydroxy-3,5-dimethoxybenzyl alcohol Properties (Analog Reference). Retrieved from
-
PubChem. (2023).[2] 4-Hydroxy-3,5-dimethoxyphenylacetic acid (Structural Analog Data). Retrieved from
-
C.C.S. University. (2013). Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity. (Context on Biphenyl Resveratrol Analogs). Retrieved from
-
Royal Society of Chemistry. (2015). Suzuki–Miyaura coupling and iron-catalyzed reduction.[4] Organic & Biomolecular Chemistry. Retrieved from
Sources
- 1. 4-Hydroxy-3,5-dimethoxybenzyl alcohol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: In Vitro Antifungal Profiling of 4-(3,5-Dimethoxyphenyl)phenol
Executive Summary & Compound Profile
4-(3,5-Dimethoxyphenyl)phenol is a lipophilic biphenyl derivative sharing structural homology with phytoalexins like aucuparin and stilbenoids like pterostilbene. Its amphipathic nature—comprising a hydrophilic phenolic hydroxyl group and a hydrophobic dimethoxy-substituted ring—suggests a mechanism of action (MoA) likely involving membrane perturbation or oxidative stress induction.
This guide provides a rigorous, self-validating framework for evaluating the antifungal efficacy of this compound. Unlike generic protocols, this workflow addresses the specific physicochemical challenges of biphenyls, including low aqueous solubility and potential oxidative instability.
Key Experimental Challenges:
-
Solubility: High lipophilicity requires precise DMSO management to avoid precipitation in aqueous media.
-
Endpoint Determination: Trailing growth phenomena (common with fungistatic phenols) require specific readout criteria.
-
Interference: Phenolic oxidation can interfere with colorimetric redox indicators (e.g., Resazurin).
Reagent Preparation & Handling
Stock Solution Preparation
To ensure reproducibility, gravimetric preparation is superior to volumetric methods for viscous solvents.
-
Solvent Selection: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade.
-
Concentration: Prepare a 100X primary stock (e.g., 6.4 mg/mL or 12.8 mg/mL) to minimize final solvent concentration in the assay (<1%).
-
Storage: Aliquot into amber glass vials (phenols are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Culture Media[1][2]
-
Standard: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Supplementation: For lipophilic compounds, adding 0.2% glucose aids in biomass visualization but does not alter MIC significantly for Candida spp.
Protocol A: Quantitative MIC Determination (Broth Microdilution)
This protocol aligns with CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards, adapted for lipophilic agents.
Experimental Workflow
Step 1: Inoculum Preparation
-
Yeasts (Candida/Cryptococcus): Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to 0.5 McFarland standard (
CFU/mL). Dilute 1:1000 in RPMI 1640. -
Molds (Aspergillus/Fusarium): Harvest conidia from 7-day cultures. Adjust to
CFU/mL.
Step 2: Compound Dilution
-
Perform 2-fold serial dilutions of the compound in DMSO.
-
Transfer to the 96-well plate.
-
Critical Control: Include a "Solvent Control" (1% DMSO in media) to ensure the solvent alone does not inhibit growth.
Step 3: Assay Assembly
-
Add 100 µL of diluted compound (2X final concentration) to columns 1-10.
-
Add 100 µL of standardized inoculum to columns 1-11.
-
Column 11: Growth Control (Media + Inoculum + Solvent).
-
Column 12: Sterility Control (Media only).
Step 4: Incubation
-
Yeasts: 35°C for 24-48 hours.
-
Molds: 35°C for 48-72 hours.
Data Visualization: Workflow Diagram
Figure 1: Standardized Broth Microdilution Workflow compliant with CLSI M27/M38 guidelines.
Readout & Interpretation
-
MIC (Minimum Inhibitory Concentration): The lowest concentration showing 100% visual inhibition (optically clear).
-
Trailing Effect: For phenolic compounds, "trailing" (partial inhibition) is common. If observed, report the MIC-50 (50% inhibition relative to growth control) using spectrophotometric reading at 530 nm.
Protocol B: Mechanism of Action (MoA) Profiling
Once antifungal activity is established, the specific target of this compound must be elucidated. Given its structure, we focus on Membrane Integrity vs. Cell Wall Synthesis .
Sorbitol Protection Assay (Cell Wall Integrity)
Phenols affecting the cell wall (like echinocandins) will show elevated MIC values in the presence of an osmotic stabilizer (Sorbitol).
-
Replicates: Prepare two identical 96-well plates.
-
Plate A: Standard RPMI 1640.
-
Plate B: RPMI 1640 + 0.8 M Sorbitol .
-
-
Procedure: Perform standard MIC protocol on both plates simultaneously using Candida albicans.
-
Interpretation:
-
MIC (Plate A) ≈ MIC (Plate B): Target is NOT the cell wall.
-
MIC (Plate A) < MIC (Plate B) (Shift > 4-fold): Compound damages cell wall; Sorbitol stabilizes the protoplasts, allowing growth despite drug presence.
-
Ergosterol Binding Assay (Membrane Integrity)
To determine if the compound binds directly to ergosterol (like Amphotericin B) or inhibits its synthesis.
-
Replicates: Prepare two sets of media.
-
Set A: Standard RPMI.
-
Set B: RPMI + Exogenous Ergosterol (400 µg/mL) .
-
-
Procedure: Determine MIC in both conditions.
-
Interpretation:
-
MIC Increase in Set B: The compound binds to the exogenous ergosterol, depleting the free drug available to attack the fungi. This confirms an Ergosterol-binding mechanism .
-
Logic Flow for MoA Determination
Figure 2: Decision tree for elucidating the Mechanism of Action based on differential MIC shifts.
Data Reporting & Quality Control
Quality Control (QC)
Every assay run must include reference strains with known MIC ranges to validate the system.
| Organism | Strain ID | Reference Drug | Expected MIC (µg/mL) |
| Candida parapsilosis | ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Candida krusei | ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Aspergillus flavus | ATCC 204304 | Voriconazole | 0.5 - 2.0 |
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce final concentration; ensure DMSO <1%. Check for "false positive" turbidity (crystals vs. cells) under a microscope. |
| Skipped Wells | Pipetting error or splashing. | Use calibrated multi-channel pipettes; do not reuse tips between rows. |
| Growth in Sterility Control | Contaminated media or DMSO. | Filter sterilize (0.22 µm) all stock solutions. |
| Trailing Growth | Fungistatic activity (common in phenols). | Read MIC at 50% inhibition (MIC-50) rather than 100%. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document).[3] Journal of Clinical Microbiology.[3]
-
Teodoro, G. R., et al. (2015). Antifungal activity of synthetic phenols against Candida albicans: mechanism of action and cytotoxicity. Journal of Applied Microbiology. (Context for phenolic MoA).
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. njccwei.com [njccwei.com]
- 4. Clinical Laboratory Standards Institute (CLSI) (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard Document M27-S3, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
Application Note & Protocol: Evaluating the Cytotoxicity of Aucuparin on A549 Human Lung Cancer Cells
Introduction: The Therapeutic Potential of Aucuparin in Non-Small Cell Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form.[1] The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Aucuparin, a natural coumarin compound, has garnered interest for its potential anticancer properties.[2][3] Coumarins, as a class of compounds, are known to exert anti-tumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3] This application note provides a comprehensive guide for the in-vitro evaluation of aucuparin's cytotoxic effects on the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies.
The protocols detailed herein are designed to not only quantify the cytotoxic potential of aucuparin but also to elucidate the underlying mechanisms of action. By following these methodologies, researchers can obtain robust and reproducible data on cell viability, apoptosis induction, and cell cycle alterations, thereby providing a solid foundation for further preclinical development of aucuparin as a potential anticancer agent.
Experimental Workflow for Aucuparin Cytotoxicity Testing
The following diagram outlines the comprehensive workflow for assessing the cytotoxic effects of aucuparin on A549 cells.
Caption: A comprehensive workflow for evaluating the cytotoxicity of aucuparin on A549 cells.
PART 1: Cell Culture and Compound Preparation
A549 Cell Culture and Maintenance
The human lung adenocarcinoma cell line, A549, is the model system for this study.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture A549 cells in T-75 flasks with complete DMEM/F-12 medium.[4]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[4]
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.[4]
-
Neutralize the trypsin with 8 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[4]
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.[4]
Preparation of Aucuparin Stock and Working Solutions
Materials:
-
Aucuparin powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of aucuparin (e.g., 100 mM) by dissolving the powder in DMSO.
-
For experiments, dilute the stock solution with complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
PART 2: Cytotoxicity Assessment
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6]
Materials:
-
96-well plates
-
A549 cells
-
Aucuparin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO or solubilization solution (e.g., isopropanol with 0.04 N HCl)[7]
-
Microplate reader
Protocol:
-
Seed 8,000 A549 cells in 200 µL of complete medium per well into a 96-well plate.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of aucuparin. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
Data Presentation:
Table 1: Effect of Aucuparin on A549 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|---|
| 0 (Control) | 24 | 100 ± X.X | |
| X | 24 | ... | |
| Y | 24 | ... | |
| Z | 24 | ... | |
| 0 (Control) | 48 | 100 ± X.X | |
| X | 48 | ... | |
| Y | 48 | ... |
| Z | 48 | ... | |
PART 3: Mechanistic Studies
Apoptosis Analysis by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][9]
Materials:
-
6-well plates
-
A549 cells
-
Aucuparin (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates (2 x 10⁵ cells/well) and incubate overnight.[4]
-
Treat cells with aucuparin (e.g., at its IC50 concentration) for 24 hours.[4]
-
Harvest both adherent and floating cells and wash them with cold PBS.[4]
-
Resuspend the cells in 1X binding buffer provided in the kit.[4]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[10]
-
Analyze the samples by flow cytometry.[11]
Data Presentation:
Table 2: Apoptosis Induction by Aucuparin in A549 Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
|---|---|---|---|---|
| Control | ... | ... | ... | ... |
| Aucuparin (IC50) | ... | ... | ... | ... |
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
6-well plates
-
A549 cells
-
Aucuparin (at IC50 concentration)
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with aucuparin for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[4]
-
Wash the cells with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[4]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Data Presentation:
Table 3: Effect of Aucuparin on A549 Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | ... | ... | ... |
| Aucuparin (IC50) | ... | ... | ... |
Western Blot Analysis of Apoptotic Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bax, Bcl-2) and caspases (Caspase-3).[14]
Materials:
-
A549 cells
-
Aucuparin (at IC50 concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat A549 cells with aucuparin for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detect the protein bands using a chemiluminescence imaging system.
Proposed Signaling Pathway of Aucuparin-Induced Apoptosis
Based on the known mechanisms of coumarins, the following signaling pathway is proposed for aucuparin-induced apoptosis in A549 cells.
Caption: Proposed intrinsic apoptosis pathway induced by aucuparin in A549 cells.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of aucuparin's cytotoxic and mechanistic effects on A549 human lung cancer cells. By systematically assessing cell viability, apoptosis, and cell cycle distribution, researchers can gain valuable insights into the therapeutic potential of this natural compound. The data generated from these studies will be instrumental in guiding future in-vivo experiments and the potential clinical translation of aucuparin for the treatment of non-small cell lung cancer.
References
-
Nano-sop. (n.d.). MTS assay in A549 cells. Retrieved from [Link]
-
Scribd. (n.d.). MTT. Retrieved from [Link]
- Aneja, A., & Kapur, A. (2021). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology, 2279, 159-166.
-
Aging-US. (n.d.). SUPPLEMENTARY MATERIALS Supplemental Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kim, J. H., et al. (2008). Antiproliferative activity of aucubin is through cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells. Clinical and Experimental Pharmacology and Physiology, 35(9), 995-1001.
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell apoptosis was performed by the Annexin-V-FITC-PI kit. A549 and.... Retrieved from [Link]
-
Nano-sop. (n.d.). Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells. Retrieved from [Link]
-
ImmunoChemistry Technologies. (n.d.). Annexin V-FITC Apoptosis Assay Kit. Retrieved from [Link]
- Wang, Y., et al. (2022). Aucubin Exerts Anticancer Activity in Breast Cancer and Regulates Intestinal Microbiota.
-
ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B).... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibitory role of puerarin on the A549 lung cancer cell line. Retrieved from [Link]
-
PubMed Central. (2012, October 30). Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells. Retrieved from [Link]
-
DergiPark. (2023, September 8). The herbal supplement induces G2 arrest and apoptosis in A549 cells in vitro. Retrieved from [Link]
-
Semantic Scholar. (2023, March 20). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects. Retrieved from [Link]
-
PubMed Central. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Retrieved from [Link]
-
MDPI. (2020, November 14). Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. Retrieved from [Link]
-
Frontiers. (2020, December 4). A Review on Anti-Tumor Mechanisms of Coumarins. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. materialneutral.info [materialneutral.info]
- 7. aging-us.com [aging-us.com]
- 8. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Enzymatic Synthesis of 3,5-Dimethoxy-4'-hydroxybiphenyl (Aucuparin) via Biphenyl Synthase (BIS)
[1][2][3][4]
Abstract & Introduction
The synthesis of biphenyl phytoalexins, such as Aucuparin (3,5-dimethoxy-4'-hydroxybiphenyl), represents a significant challenge in medicinal chemistry due to the regioselectivity required for ring functionalization. In nature, this is achieved elegantly by the Biphenyl Synthase (BIS) , a Type III Polyketide Synthase (PKS) found in Rosaceae species (e.g., Sorbus aucuparia, Malus domestica).[1]
Unlike standard PKSs that form chalcones or stilbenes, BIS catalyzes a unique iterative condensation of Benzoyl-CoA with three molecules of Malonyl-CoA to form the 3,5-dihydroxybiphenyl scaffold.[3] This scaffold subsequently undergoes tailoring (O-methylation and 4'-hydroxylation) to yield Aucuparin.[3]
Scope of this Guide: This protocol details the biocatalytic workflow for synthesizing the Aucuparin core using recombinant BIS, followed by the downstream tailoring strategy required to achieve the final 3,5-dimethoxy-4'-hydroxybiphenyl target.
Biosynthetic Logic
The synthesis is a multi-step enzymatic cascade:
-
Scaffold Formation (BIS): Benzoyl-CoA + 3 Malonyl-CoA
3,5-dihydroxybiphenyl + 4 CO + 4 CoA.[3] -
Tailoring (OMT/CYP): The scaffold is methylated and hydroxylated by S. aucuparia O-methyltransferase (SaOMT1) and Biphenyl 4-hydroxylase (SaB4H/CYP736A107).
Biosynthetic Pathway Visualization
The following diagram illustrates the enzymatic cascade from primary metabolites to the final phytoalexin.
Caption: Enzymatic cascade from Benzoyl-CoA to Aucuparin via BIS-mediated scaffold formation and downstream tailoring.
Materials & Reagents
Enzyme Preparation[5]
-
Expression Host: Escherichia coli M15 (pREP4) or BL21(DE3).
-
Plasmid: pQE-30 or pET-28a vector containing SaBIS1 (GenBank: AY563628 ) or SaBIS2.
-
Induction: IPTG (Isopropyl
-D-1-thiogalactopyranoside).
Reaction Components
| Component | Concentration (Stock) | Final Conc. | Role |
| Benzoyl-CoA | 10 mM (in H | 50 | Starter Substrate |
| Malonyl-CoA | 10 mM (in H | 100 | Extender Substrate |
| Buffer | 1 M HEPES or Tris-HCl | 100 mM | pH Maintenance (pH 7.5) |
| DTT | 100 mM | 2 mM | Reducing Agent (Protects Cys active site) |
| EDTA | 100 mM | 1 mM | Chelator (Inhibits metalloproteases) |
| Glycerol | 100% | 10% | Enzyme Stabilizer |
Experimental Protocol
Phase 1: Heterologous Expression & Purification of BIS
Rationale: BIS is a homodimer (approx. 43 kDa monomer). High purity is required to avoid background hydrolysis of CoA esters by host thioesterases.
-
Inoculation: Inoculate 1 L of LB medium (with 100
g/mL ampicillin and 25 g/mL kanamycin) with E. coli harboring the SaBIS plasmid. -
Growth: Incubate at 37°C until OD
reaches 0.6–0.8. -
Induction: Add IPTG to a final concentration of 1 mM. Crucial: Lower temperature to 25°C and incubate for 12–14 hours.
-
Note: Type III PKSs often fold better at lower temperatures, reducing inclusion body formation.
-
-
Lysis: Harvest cells (5,000 x g, 15 min). Resuspend in Lysis Buffer (50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 10 mM imidazole, 1 mg/mL lysozyme). Sonicate on ice (6 x 10s bursts).
-
Purification: Clarify lysate (15,000 x g, 30 min). Load onto a Ni-NTA affinity column . Wash with increasing imidazole (20-50 mM). Elute with 250 mM imidazole.
-
Desalting: Buffer exchange into Assay Buffer (100 mM HEPES, pH 7.5, 10% glycerol) using a PD-10 column. Store at -80°C.
Phase 2: In Vitro Synthesis of 3,5-Dihydroxybiphenyl (The Scaffold)
Rationale: This step utilizes the "ping-pong" mechanism of BIS to build the aromatic core.
-
Reaction Mix Preparation: In a 1.5 mL microcentrifuge tube, combine:
-
800
L Assay Buffer (100 mM HEPES pH 7.5, 1 mM EDTA). -
20
L DTT (100 mM stock). -
Enzyme: 10–50
g purified BIS protein.
-
-
Substrate Addition:
-
Add 5
L Benzoyl-CoA (Final: 50 M). -
Add 10
L Malonyl-CoA (Final: 100 M). -
Note: Maintain a 1:2 or 1:3 ratio of starter:extender to favor complete cyclization over derailment.
-
-
Incubation: Incubate at 30°C for 30–60 minutes with gentle shaking.
-
Termination: Stop reaction by adding 50
L of 20% HCl (acidification protonates the phenols, facilitating organic extraction). -
Extraction: Extract twice with 500
L Ethyl Acetate . Vortex vigorously and centrifuge (10,000 x g, 5 min) to separate phases. -
Concentration: Pool the upper organic phases and evaporate to dryness under nitrogen gas. Resuspend in 50
L Methanol for HPLC analysis.
Phase 3: Downstream Conversion to Aucuparin (Coupled Assay)
Since BIS only forms the dihydroxy scaffold, the "dimethoxy" and "4'-hydroxy" features require tailoring enzymes. If recombinant SaOMT1 and SaB4H are available, perform a one-pot or sequential cascade.
-
Additives for Coupled Reaction:
-
S-Adenosylmethionine (SAM): 1 mM (Methyl donor for OMT).
-
NADPH: 1 mM (Electron donor for P450).
-
Microsomal Fraction: Containing SaB4H (Cytochrome P450).
-
-
Protocol: Add SAM and Microsomes to the BIS reaction mix after 30 minutes. Incubate for an additional 60 minutes at 25°C.
Analytical Validation (HPLC/LC-MS)
To verify the synthesis of 3,5-dimethoxy-4'-hydroxybiphenyl, use the following chromatographic method.
-
Column: Reverse-phase C18 (e.g., Merck LiChrospher 100 RP-18, 5
m). -
Mobile Phase:
-
Solvent A: 1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: 0-5 min (20% B); 5-25 min (Linear to 100% B); 25-30 min (100% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (general aromatic) and 280 nm (phenolic).
Expected Retention Times (approximate):
-
3,5-Dihydroxybiphenyl (BIS Product): ~12.5 min.
-
Aucuparin (Final Product): ~16.8 min (More hydrophobic due to methoxy groups).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Substrate inhibition or hydrolysis | Add Malonyl-CoA in aliquots (fed-batch mode) rather than all at once. |
| Derailment Products | Formation of lactones (CTAL) | Ensure pH is strictly 7.0–7.5. pH > 8.0 favors lactonization over Claisen cyclization. |
| Incomplete Methylation | SAM degradation | SAM is unstable. Prepare fresh stock in dilute H |
| No 4'-Hydroxylation | Inactive P450 (B4H) | P450s require NADPH-cytochrome P450 reductase (CPR). Ensure yeast microsomes co-express CPR. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the enzymatic synthesis and isolation of biphenyls.
References
-
Liu, B., Beuerle, T., Klundt, T., & Beerhues, L. (2004). Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia.[5] Planta, 218(3), 492–496.[5]
-
Liu, B., Raeth, T., Beuerle, T., & Beerhues, L. (2007). Biphenyl synthase, a novel type III polyketide synthase. Plant Physiology, 143(4), 1691–1700.
-
Khalil, M. N., Beuerle, T., Müller, A., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 101–109.
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[1][3] Beilstein Journal of Organic Chemistry, 8, 613–620.
-
Sircar, D., & Mitra, A. (2015). Accumulation of biphenyl and dibenzofuran phytoalexins in pear (Pyrus pyrifolia) cell cultures. Plant Cell, Tissue and Organ Culture, 122, 265–273.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl synthase from yeast-extract-treated cell cultures of Sorbus aucuparia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution TLC Separation of Biphenyls from Dibenzofurans
Executive Summary
The separation of biphenyls from dibenzofurans is a critical purification step in organic synthesis and environmental analysis. Despite their structural similarity (isosteres), these molecules exhibit distinct adsorption behaviors on silica gel due to the polarity conferred by the ether linkage in dibenzofuran. This guide provides a definitive protocol for separating these scaffolds, emphasizing solvent system optimization to exploit the "Polarity Gap" between the purely aromatic biphenyl and the heterocyclic dibenzofuran.
The Separation Challenge
-
Biphenyl: Non-polar, planar, purely aromatic hydrocarbon.
-
Dibenzofuran: Weakly polar, planar, heterocyclic ether.
-
Common Pitfall: Using standard "drug discovery" solvent systems (e.g., Hexane:Ethyl Acetate 3:1) often results in co-elution near the solvent front (
) because the polarity difference is masked by the high elution strength of ethyl acetate.
Mechanistic Principles
To achieve separation, we must leverage the subtle electronic differences between the two analytes.
Adsorption Dynamics on Silica Gel
Silica gel (
-
Biphenyl: Interacts primarily through weak Van der Waals forces and
interactions with the silica framework. It has no specific "anchor" points for hydrogen bonding. -
Dibenzofuran: Possesses an oxygen bridge with two lone pairs of electrons. While the aromatic ring delocalizes these electrons, the oxygen atom retains sufficient Lewis basicity to interact with the acidic protons of surface silanol groups via weak hydrogen bonding or dipole-dipole interactions.
Result: Dibenzofuran is more strongly retained (lower
Mechanistic Visualization
The following diagram illustrates the differential interaction responsible for the separation.
Figure 1: Differential adsorption mechanism. The ether oxygen in dibenzofuran acts as a 'brake', interacting with silanol groups, while biphenyl migrates freely.
Materials and Reagents
-
Stationary Phase: TLC Silica gel 60
Aluminium sheets (20 x 20 cm). -
Mobile Phase Solvents (HPLC Grade):
-
n-Hexane (or n-Heptane)
-
Dichloromethane (DCM)
-
Toluene (Optional alternative)
-
-
Visualization:
-
UV Lamp (254 nm and 366 nm)
-
Iodine Chamber (
crystals on silica) -
Phosphomolybdic Acid (PMA) stain (Optional for functionalized derivatives)
-
Experimental Protocol
Phase 1: Solvent System Optimization
Objective: Determine the optimal polarity to separate the two spots without pushing them to the solvent front.
Standard Protocol: Do not start with Ethyl Acetate. It is too polar.
| System | Solvent Ratio (v/v) | Expected Result | Application |
| A | 100% n-Hexane | Biphenyl | Recommended Start. Best resolution. |
| B | Hexane : DCM (9:1) | Biphenyl | Use if compounds stick to baseline. |
| C | Hexane : Toluene (9:1) | Similar to System B but different selectivity. | Alternative if DCM fails. |
| D | Hexane : EtOAc (95:5) | Both | Avoid unless highly functionalized. |
Phase 2: High-Resolution Development (The "Multiple Elution" Technique)
For difficult separations (e.g., complex reaction mixtures), a single development may be insufficient. Use the multiple elution technique to sharpen bands and improve resolution (
-
Spotting: Apply 1-2
of sample (1 mg/mL in DCM) to the origin line (1 cm from bottom). Keep spot diameter < 3 mm. -
Elution 1: Develop the plate in 100% n-Hexane until the solvent front reaches 50% of the plate height.
-
Drying: Remove plate and air dry completely (solvent must evaporate).
-
Elution 2: Re-develop the plate in the same solvent (or slightly more polar, e.g., Hexane:DCM 98:2) to the full height.
Why this works: The first short run focuses the spots (concentrates the sample at the lower edge of the spot). The second run separates them.[1]
Visualization Workflow
Figure 2: Sequential visualization ensures no analyte is missed. Biphenyls and dibenzofurans are UV active but may fluoresce differently at 366 nm.
Data Analysis & Validation
Relative Migration Data (Silica Gel 60)
Note: Absolute
| Analyte | Detection Characteristics | ||
| Biphenyl | 0.35 | 0.65 | UV 254 (Dark Spot) |
| Dibenzofuran | 0.15 | 0.45 | UV 254 (Dark Spot) / UV 366 (Blue Fluor.) |
| 0.20 | 0.20 | Sufficient for Prep TLC |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Co-elution at | Solvent too polar (e.g., used EtOAc). | Switch to 100% Hexane or Pentane. |
| Tailing / Streaking | Sample concentration too high ("Overloading"). | Dilute sample 10x. Use "Multiple Elution" method. |
| "Ghost" Spots | Decomposition on silica. | 2D-TLC: Run solvent 1, rotate 90°, run solvent 1 again. If spots off-diagonal appear, sample is degrading. |
References
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
-
Harvey, D. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate Community Discussion. (2018). Separation the Biphenyls and Dibenzofurans. (Detailed user protocols on solvent systems for biaryls). Available at: [Link]
-
ChemGuide. (2019). Thin Layer Chromatography. (Fundamental principles of adsorption chromatography). Available at: [Link]
Sources
Troubleshooting & Optimization
Improving yield of Suzuki coupling for electron-rich biphenyls
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing electron-rich biphenyls via the Suzuki-Miyaura cross-coupling (SMC) presents a unique, dual-penalty system: the electron-rich aryl halide resists oxidative addition, while the electron-rich boronic acid is highly susceptible to protodeboronation.
As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. Below, you will find mechanistic causality, quantitative benchmarks, and self-validating protocols designed to rescue your most recalcitrant couplings.
Part 1: Mechanistic Bottlenecks & Diagnostic Flowchart
To effectively troubleshoot, we must first isolate where the catalytic cycle is failing. Electron-rich substrates disrupt the standard kinetic flow of the Suzuki reaction.
Suzuki-Miyaura catalytic cycle highlighting specific bottlenecks for electron-rich substrates.
Diagnostic workflow for troubleshooting low-yield Suzuki couplings of electron-rich substrates.
Part 2: Core Troubleshooting Guides
Issue 1: Sluggish Oxidative Addition (The Aryl Halide Penalty)
The Causality: Electron-donating groups (EDGs) on the aryl halide increase the electron density of the aromatic ring. This strengthens the C-X bond and raises the activation energy required for Pd(0) insertion, making chlorides particularly unreactive (1)[1]. The Solution: Employ highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos. The electron-rich nature of these ligands increases the electron density at the palladium center, accelerating oxidative addition. Simultaneously, their steric bulk forces the substrate molecules closer together, accelerating the final reductive elimination step (2)[2].
Issue 2: Protodeboronation (The Boronic Acid Penalty)
The Causality: Electron-rich arene boronic acids undergo rapid carbon-boron bond fission (protodeboronation) in the presence of water and base. EDGs stabilize the transition state during electrophilic attack by a proton, leading to the rapid formation of the des-borylated arene (Ar-H) (3)[3]. The Solution: Shift from free boronic acids to "slow-release" boron sources such as MIDA boronates or potassium aryltrifluoroborates. These trivalent boron protecting groups attenuate premature transmetalation and are highly resistant to protodeboronation under anhydrous or mildly basic conditions (4)[4].
Part 3: Quantitative Data – Ligand & Catalyst Selection
Selecting the correct catalyst system is paramount. Avoid in situ generation of Pd(0) from Pd(OAc)2 for highly deactivated substrates, as this often leads to incomplete catalyst activation and palladium black precipitation.
| Catalyst System | Ligand Type | Oxidative Addition Rate (e- rich Ar-Cl) | Resistance to Protodeboronation | Recommended Use Case |
| Pd(PPh3)4 | Triarylphosphine | Poor | Low (requires high temp/time) | Baseline / Unsubstituted biaryls |
| Pd(OAc)2 + SPhos | Buchwald (Biaryl) | Good | Moderate | Electron-rich Ar-Br |
| XPhos Pd G3 | Buchwald (Biaryl) | Excellent | High (fast reaction at RT) | Electron-rich Ar-Cl & Ar-Br |
| PEPPSI-IPr | NHC | Excellent | High | Highly sterically hindered biaryls |
Part 4: Self-Validating Standard Operating Procedure (SOP)
Protocol: Synthesis of Electron-Rich Biphenyls using XPhos Pd G3 and MIDA Boronates Scientific Integrity Note: This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to allow real-time NMR monitoring of conversion versus protodeboronation, ensuring the system validates its own efficiency.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In an argon-filled glovebox, add the electron-rich aryl halide (1.0 equiv, 0.5 mmol) and the electron-rich aryl MIDA boronate (1.5 equiv, 0.75 mmol) to an oven-dried Schlenk tube.
-
Catalyst Loading: Add XPhos Pd G3 precatalyst (2 mol%) and additional free XPhos ligand (2 mol%).
-
Base and Internal Standard: Add anhydrous K3PO4 (3.0 equiv, finely milled) and 1,3,5-trimethoxybenzene (0.5 equiv, as a quantitative internal standard).
-
Solvent Addition: Add thoroughly degassed anhydrous THF (5.0 mL).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 65 °C for 4–12 hours.
-
In-Process Validation: At the 2-hour mark, withdraw a 50 µL aliquot under argon, dilute with CDCl3, and perform a crude 1H-NMR. Compare the integration of the internal standard against the starting aryl halide and any formed Ar-H (protodeboronation product) to calculate precise conversion rates.
-
Workup: Quench with 1M NaOH (aqueous) to hydrolyze any remaining MIDA boronate, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Part 5: Frequently Asked Questions (FAQs)
Q: I am seeing a large amount of biaryl homocoupling of my boronic acid. How do I fix this? A: Homocoupling is typically caused by oxygen ingress, which oxidizes the Pd(II) intermediate and triggers a homocoupling pathway. Ensure strict Schlenk techniques and freeze-pump-thaw your solvents. If oxygen is strictly excluded, it indicates transmetalation is occurring faster than oxidative addition; try slow addition of the boronic acid via a syringe pump.
Q: Why use Pd G3 instead of Pd G2 precatalysts? A: Pd G3 precatalysts utilize an aminobiphenyl mesylate backbone, which is highly soluble in a wider range of organic solvents (like THF and non-polar solvents) compared to the G2 precatalysts. This ensures a completely homogeneous reaction mixture and immediate generation of the active catalyst from the first minute (6)[6].
Q: Can I use aqueous bases like Na2CO3 for electron-rich substrates? A: It is generally discouraged if your boronic acid is highly electron-rich. Water provides the protons necessary for protodeboronation (7)[7]. If you must use aqueous conditions, switch to a sterically shielded ligand or use a biphasic system with a phase-transfer catalyst to minimize the boronic acid's residence time in the aqueous layer.
Part 6: References
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application. ACS Publications. 3
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh. 7
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. 1
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.4
-
How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. 5
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions. ResearchGate. 6
-
Suzuki reaction. Wikipedia.2
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Preventing Oxidation of 4-(3,5-Dimethoxyphenyl)phenol During Extraction
Welcome to the Technical Support Center for the isolation and handling of 4-(3,5-Dimethoxyphenyl)phenol. As a biphenyl compound featuring a highly reactive phenolic hydroxyl group, this molecule is exceptionally susceptible to oxidative degradation during extraction and purification.
This guide provides researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded protocols to ensure maximum yield and structural integrity.
Part 1: Mechanistic Insight – The "Why" Behind the Protocol
To effectively prevent degradation, we must first understand the causality of phenol oxidation. When this compound is subjected to standard extraction conditions (especially in the presence of water, light, or ambient air), it is vulnerable to single-electron transfer (SET) or hydrogen atom transfer (HAT). This generates a transient, highly reactive phenoxyl radical .
If transition metals (like Cu²⁺ or Fe³⁺) or Polyphenol Oxidase (PPO) enzymes are present in the biological matrix, this oxidative process is catalytically accelerated[1]. The radical rapidly oxidizes into an o-quinone derivative. Because the para position of this specific molecule is blocked by the dimethoxyphenyl ring, oxidation is forced to the ortho positions. The resulting quinones are highly electrophilic and undergo irreversible polymerization, turning your extract brown and destroying your target analyte[2].
Fig 1: Oxidation pathway of this compound and targeted chemical interventions.
Part 2: Optimized Extraction Workflow
To create a self-validating system, every step of the extraction must actively counteract the oxidative pathways described above. The following protocol utilizes a synergistic combination of temperature control, radical scavenging, and metal chelation to ensure the physical and chemical protection of the phenol.
Fig 2: Step-by-step optimized extraction workflow with integrated quality control mechanisms.
Step-by-Step Methodology:
-
Matrix Preparation & Cryo-Milling: Flash-freeze the biological matrix or reaction mixture using liquid nitrogen. Grind the material while it is completely frozen.
-
Causality: Low temperatures physically halt PPO enzyme kinetics and minimize the thermal activation energy required for autoxidation[3].
-
-
Solvent Formulation: Prepare an extraction solvent (e.g., 70% Ethanol/Water or Ethyl Acetate) spiked with 0.1% (w/v) Butylated hydroxytoluene (BHT) and 1 mM EDTA.
-
Causality: BHT acts as a sacrificial chain-breaking radical scavenger, while EDTA chelates the copper (Cu²⁺) cofactors essential for PPO activity and Fenton-like reactions[1].
-
-
Inert Extraction: Submerge the milled matrix into the chilled solvent under a continuous Argon or Nitrogen sparge. Macerate or sonicate at temperatures strictly maintained below 4°C.
-
Filtration & Concentration: Filter the homogenate under an inert gas blanket to prevent aeration. Concentrate the filtrate using a rotary evaporator with the water bath set no higher than 40°C[3].
-
Storage: Flush the concentrated extract vial with Nitrogen, seal tightly with a PTFE-lined cap, and store at -20°C in the dark.
Part 3: Troubleshooting Guides & FAQs
Q: My extract turns dark brown immediately upon adding the solvent. What is happening, and how do I stop it? A: This is a classic sign of rapid enzymatic browning driven by Polyphenol Oxidase (PPO) or rapid autoxidation of the biphenyl phenol into quinones[4]. To troubleshoot this:
-
Ensure your solvent is pre-chilled to 4°C before it touches the matrix.
-
Add Ascorbic Acid (0.1–0.5% w/v) directly to your solvent. Ascorbic acid actively reduces newly formed quinones back into their original phenolic state, rescuing the this compound before it can polymerize[1][4].
Q: Should I use Ascorbic Acid or BHT as my primary antioxidant? A: For optimal stability, use both, as they operate via complementary mechanisms. BHT is a lipophilic antioxidant that quenches phenoxyl radicals before they form quinones[5]. Ascorbic acid is hydrophilic and acts as a reducing agent to reverse quinone formation after it occurs[4]. For a biphenyl compound like this compound, BHT in the organic phase and Ascorbic Acid in the aqueous phase provides comprehensive biphasic protection.
Q: How does the pH of the extraction solvent affect the stability of this compound? A: pH is a highly critical variable. Under alkaline conditions (pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide anion. The phenoxide ion is orders of magnitude more electron-rich than the neutral phenol and oxidizes almost instantly in the presence of trace oxygen. Always maintain a slightly acidic to neutral pH (pH 4.0–6.0) during extraction using dilute citric acid or phosphoric acid buffers to keep the phenol safely protonated.
Q: I am using an inert Nitrogen atmosphere. Do I still need to worry about temperature? A: Yes. While Nitrogen displaces ambient oxygen, trace dissolved oxygen often remains trapped in the solvent matrix. Furthermore, temperatures above 40°C can induce direct thermal degradation and exponentially accelerate any residual enzymatic activity or metal-catalyzed oxidation[3].
Part 4: Quantitative Data Presentation
The following table summarizes the causal impact of various extraction parameters on the stability and recovery yield of phenolic compounds, synthesized from established chromatographic data[1][3][5].
| Extraction Parameter | Condition | Mechanism of Action | Expected Phenol Recovery (%) |
| Temperature | > 60°C | Accelerates thermal degradation and autoxidation kinetics. | < 45% |
| Temperature | < 4°C (Cryo) | Halts PPO kinetics and lowers autoxidation rate. | > 90% |
| Atmosphere | Ambient Air | Provides O₂ as a primary electron acceptor for quinone formation. | 50 - 60% |
| Atmosphere | N₂ / Ar Sparged | Displaces O₂, starving the oxidation reaction of its catalyst. | > 85% |
| Additives | None | Leaves molecule entirely vulnerable to radicals and trace metals. | 40 - 50% |
| Additives | 0.1% BHT + 1mM EDTA | Scavenges radicals (BHT) and starves metalloenzymes (EDTA). | > 95% |
| Solvent pH | Alkaline (pH > 8) | Forms highly reactive, easily oxidized phenoxide anions. | < 20% |
| Solvent pH | Acidic (pH 4 - 6) | Maintains stable, protonated phenol state. | > 90% |
Part 5: References
-
Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MSE Source: Taylor & Francis URL:[Link]
-
Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity Source: MDPI URL:[Link]
-
Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans Source: MDPI URL:[Link]
-
IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® Source: PMC (PubMed Central) URL:[Link]
-
Comparison of phenolic extracts obtained of pinus radiata bark from pulp and paper industry and sawmill industry Source: SciSpace URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Navigating the Solubility Challenges of Methoxy-Biphenyls in Aqueous Bioassays
I. Frequently Asked Questions (FAQs)
Q1: Why are my methoxy-biphenyl compounds precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?
This is the most common issue researchers face. The phenomenon you are observing is due to the drastic change in solvent polarity. Methoxy-biphenyls are generally insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] When you add your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO concentration is significantly diluted. This new solvent environment is no longer capable of keeping the hydrophobic methoxy-biphenyl molecules in solution, causing them to crash out or precipitate.[5][6][7][8]
Causality: The biphenyl core is highly lipophilic, and while the methoxy group adds some polarity, it is insufficient to overcome the overall hydrophobicity of the molecule. Water, a highly polar protic solvent, prefers to interact with other polar molecules and effectively "squeezes out" non-polar molecules like methoxy-biphenyls, leading to aggregation and precipitation.
Q2: I've tried sonicating and heating my solution, but the precipitate won't redissolve. What should I do next?
While sonication and gentle heating can sometimes help to break up aggregates and temporarily increase solubility, they are often insufficient for highly insoluble compounds like methoxy-biphenyls.[8] If these methods fail, it's a strong indication that you have exceeded the thermodynamic solubility limit of your compound in the final assay medium.
Next Steps: You need to consider more robust solubilization strategies. These include:
-
Using a co-solvent system: This involves maintaining a higher, yet still biologically compatible, percentage of an organic solvent in your final assay medium.[9][10]
-
Employing solubility enhancers: Molecules like cyclodextrins can encapsulate the hydrophobic compound, rendering it more water-soluble.[11][12][13][14]
-
Preparing a lipid-based formulation: For certain applications, formulating the compound in a lipid-based delivery system can be effective.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
This is a critical consideration, as the solvent itself can impact the biological system you are studying.[15][16] While the tolerance to DMSO varies between cell lines and assay types, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) .[5][7] Some sensitive assays may even require a final DMSO concentration of less than 0.1%.
Self-Validating System: It is crucial to always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or any other solvent) as your test wells but without the methoxy-biphenyl compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.
Q4: Are there alternatives to DMSO that might work better for my methoxy-biphenyl compound?
Yes, several other organic solvents can be used, though DMSO remains the most common due to its broad dissolving power.[5] Alternative co-solvents to consider include:
-
Ethanol: Often used in combination with other solvents.[9][] However, it can also have biological effects.[16]
-
Polyethylene Glycols (PEGs), such as PEG400: Generally well-tolerated at low concentrations.[10]
-
N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in cell-based assays should be carefully validated for toxicity.[9]
The choice of solvent will depend on the specific methoxy-biphenyl derivative and the tolerance of your bioassay system.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility problems.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately upon dilution into aqueous buffer. | Exceeded aqueous solubility limit. | 1. Reduce the final concentration of the methoxy-biphenyl. 2. Increase the final co-solvent concentration (e.g., DMSO), ensuring it remains within the tolerated limit for your assay (typically ≤0.5%).[7] 3. Perform a serial dilution in 100% DMSO first , then add the final dilution to the aqueous buffer. This can sometimes prevent shock precipitation.[5] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Compound is in a supersaturated state and is slowly crashing out. | 1. Use the prepared solution immediately after dilution. 2. Incorporate a precipitation inhibitor , such as a small amount of a non-ionic surfactant (e.g., Tween® 80 at ≤0.1%) if compatible with your assay.[6][10] 3. Consider using cyclodextrins to form a stable inclusion complex.[7] |
| Inconsistent results or poor dose-response curve. | Incomplete dissolution or precipitation of the compound at higher concentrations. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Quantify the solubility of your compound in the final assay buffer to determine its upper limit. 3. Optimize your solubilization protocol using the methods described in this guide before repeating the experiment. |
| High background or non-specific effects in the assay. | Solvent toxicity or interference. | 1. Lower the final solvent concentration. 2. Run a comprehensive vehicle control to assess the baseline effect of the solvent. 3. Test alternative, less toxic solvents or solubility enhancers like cyclodextrins, which are often more biocompatible.[18] |
III. Experimental Protocols & Workflows
Protocol 1: Standard Co-Solvent Method for Methoxy-Biphenyls
This protocol outlines the standard approach for preparing a methoxy-biphenyl solution using DMSO as a co-solvent.
Materials:
-
Methoxy-biphenyl compound
-
Anhydrous, sterile DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of your methoxy-biphenyl compound. b. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution; gentle warming or vortexing may be necessary.[5]
-
Perform Serial Dilutions (in 100% DMSO): a. If a range of concentrations is needed, perform serial dilutions of the concentrated stock solution using 100% DMSO. This ensures that the solvent composition remains constant during the dilution series.[5]
-
Final Dilution into Aqueous Buffer: a. For your final working concentration, dilute the appropriate DMSO stock solution into your pre-warmed aqueous assay buffer. b. Crucially, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock, as this can promote precipitation. c. Ensure the final DMSO concentration in your assay does not exceed the tolerated limit (e.g., for a 1:200 dilution to achieve a 0.5% final DMSO concentration).
Workflow for Troubleshooting Methoxy-Biphenyl Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: A decision-making workflow for troubleshooting methoxy-biphenyl solubility issues.
Protocol 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like methoxy-biphenyls, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.[9][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[11]
Materials:
-
Methoxy-biphenyl compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous assay buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the Optimal Molar Ratio: a. The ideal molar ratio of HP-β-CD to your methoxy-biphenyl will need to be determined empirically. Start with a range of ratios from 1:1 to 10:1 (HP-β-CD:compound).
-
Prepare the Cyclodextrin Solution: a. Dissolve the required amount of HP-β-CD in your aqueous assay buffer.
-
Form the Inclusion Complex: a. Add the methoxy-biphenyl compound (either as a powder or a small volume of a concentrated organic stock solution) to the HP-β-CD solution. b. Mix vigorously (vortex) or sonicate the mixture for an extended period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. c. A clear solution indicates successful complexation and solubilization.
-
Sterilization: a. If required for your assay, sterile-filter the final solution through a 0.22 µm filter.
Visualization of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic methoxy-biphenyl by a cyclodextrin to form a water-soluble complex.
IV. Concluding Remarks
Successfully navigating the solubility challenges of methoxy-biphenyls is achievable with a systematic approach and an understanding of the underlying physicochemical principles. By starting with simple co-solvent strategies and moving to more advanced techniques like cyclodextrin-mediated solubilization when necessary, researchers can ensure their compounds are adequately dissolved for accurate and reliable bioassay results. Always remember that careful optimization and the use of appropriate controls are paramount to maintaining the scientific integrity of your work.
V. References
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
PharmaTech. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
University of Huddersfield Repository. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds.
-
Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs.
-
MDPI. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
-
Taylor & Francis Online. (2008, October 10). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
-
Indian Academy of Sciences. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
-
PubMed. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
-
Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
-
PubChem. 4-Methoxybiphenyl.
-
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
-
Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
ResearchGate. (2025, May 18). Solubility issue of hydrophobic curcuminoid compounds in aqueous buffer for bioassay.
-
PMC. Considerations regarding use of solvents in in vitro cell based assays.
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
-
SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
Separating 4-(3,5-Dimethoxyphenyl)phenol from 3,5-dimethoxyphenol impurities
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for the challenging separation of 4-(3,5-Dimethoxyphenyl)phenol from its common process-related impurity, 3,5-dimethoxyphenol. This scenario is frequently encountered by researchers in drug development and medicinal chemistry, particularly after Suzuki-Miyaura cross-coupling reactions where the impurity may be an unreacted starting material or a byproduct of homocoupling.
The structural similarity of these two phenolic compounds necessitates a carefully designed purification strategy. This document is structured to guide you from method selection through to troubleshooting common experimental hurdles, ensuring you can achieve your desired product purity with confidence.
Compound Properties: The Key to Separation Strategy
Understanding the physicochemical differences between your product and impurity is the foundation of an effective separation protocol. While extensive experimental data for the target compound, this compound, is not widely published, we can infer its properties based on its structure relative to the known impurity.
| Property | 3,5-dimethoxyphenol (Impurity) | This compound (Product) | Rationale for Separation |
| Structure | (Structure of this compound) | The product is a larger, biaryl system, making it significantly less volatile and likely less polar than the single-ring impurity. | |
| Molecular Weight | 154.16 g/mol [1] | 230.26 g/mol (Calculated) | The substantial mass difference leads to distinct behaviors in chromatography and different solubility profiles. |
| Melting Point | 40-43 °C[2][3] | Expected to be a solid with a significantly higher melting point. | A large difference in melting points suggests recrystallization may be a viable polishing step if a suitable solvent is found. |
| Boiling Point | 172-175 °C at 17 mmHg[2][4] | Expected to be very high (>300 °C at atm. pressure). | The product is effectively non-volatile under typical laboratory conditions, ruling out distillation for separation. |
| pKa | ~9.35[2] | Estimated ~9.5 - 10.0 | The pKa values are extremely close, making separation by acid-base extraction highly challenging and likely ineffective.[5][6] |
| Solubility | Soluble in methanol, ethanol, chloroform; slightly soluble in water.[2] | Expected to be soluble in polar organic solvents (EtOAc, CH₂Cl₂, Acetone) but less soluble in non-polar solvents (Hexanes) than the impurity. | Differences in solubility are the basis for separation by chromatography and recrystallization. |
Method Selection: A Logic-Based Approach
Choosing the correct purification technique is critical. Given the properties outlined above, some common methods are better suited than others. The following decision tree illustrates the recommended logic for separating this specific mixture.
Caption: Decision tree for selecting a primary purification method.
As the diagram illustrates, column chromatography is the most effective and recommended primary method for this separation.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My flash column chromatography isn't separating the two compounds effectively. The spots are overlapping on the TLC plate. What should I do?
A: This is the most common challenge. Poor separation on silica gel is typically due to an inappropriate mobile phase polarity.
-
Causality: Your product, this compound, is larger but also contains a non-polar biphenyl system, while the impurity, 3,5-dimethoxyphenol, is smaller and more polar overall due to the higher ratio of oxygen atoms to carbon atoms. Therefore, the product should have a higher Rf (elute faster) than the impurity. If they co-elute, your solvent system is likely too polar, moving both compounds up the column too quickly.
-
Troubleshooting Steps:
-
Reduce Solvent Polarity: Start with a less polar mobile phase. If you are using a 30:70 Ethyl Acetate (EtOAc) / Hexanes mixture, try decreasing it to 15:85 or 10:90 EtOAc/Hexanes. This will increase the interaction of the more polar impurity with the silica, retaining it on the column longer, while allowing the less polar product to elute.
-
Use a Gradient Elution: A gradient elution is highly recommended. Start with a low polarity solvent system (e.g., 5% EtOAc in Hexanes) to elute your less polar product from the column first. Once the product has been collected (monitored by TLC), gradually increase the polarity (e.g., to 20-30% EtOAc in Hexanes) to wash the more polar impurity off the column. This maximizes separation (ΔRf) and keeps run times reasonable.
-
Check Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should not exceed 1-2% of the mass of the silica gel for a challenging separation.
-
Consider an Alternative Solvent System: If EtOAc/Hexanes is not effective, consider a Dichloromethane (DCM) / Methanol (MeOH) system. Start with 100% DCM and slowly add 0.5-1% increments of MeOH. This system offers different selectivity and may improve separation.[7]
-
Q2: I thought about using an acid-base extraction to remove the phenolic impurity. Why is this not recommended?
A: While acid-base extraction is a powerful technique for separating acids from neutral compounds, it is not effective for separating two acids of very similar strength.[5][6]
-
Causality: The effectiveness of this technique relies on a significant difference in pKa, which allows for the selective deprotonation of one compound over the other. The pKa of 3,5-dimethoxyphenol is ~9.35, and the estimated pKa of your product is ~9.5-10.0 (very similar to phenol's pKa of 9.95[8]). This difference is too small.
-
Outcome: Adding a base like sodium hydroxide (NaOH) will deprotonate both phenols, moving them into the aqueous layer together.[9] Using a weaker base like sodium bicarbonate (NaHCO₃) will not deprotonate either phenol to a significant extent, leaving both in the organic layer. Therefore, no separation is achieved.
Q3: Can I use recrystallization to purify my product?
A: Recrystallization is best used as a final polishing step after chromatography, especially if you need to achieve very high purity (>99.5%). It is unlikely to be effective for removing large amounts of the impurity from the crude mixture.
-
Causality: Recrystallization relies on finding a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.
-
Troubleshooting & Protocol Development:
-
Solvent Screening: Take a small amount of your post-chromatography, semi-pure product and test its solubility in a range of solvents (e.g., toluene, ethanol, isopropanol, ethyl acetate/hexanes mixture) in test tubes.
-
Identify a Potential System: Look for a solvent that dissolves your product when hot but causes it to crystallize upon cooling. The impurity should ideally remain in the mother liquor.
-
Procedure: Dissolve the semi-pure solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals. Collect the crystals by filtration.
-
Purity Check: Analyze the crystals and the mother liquor by TLC or HPLC to confirm that the impurity was successfully removed into the liquid phase.
-
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step workflow for the primary purification of this compound.
Caption: Workflow for the flash chromatography purification protocol.
Materials:
-
Crude product mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptanes), Dichloromethane (DCM)
-
Glass column with stopcock
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude mixture in DCM or EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in various EtOAc/Hexanes solvent systems (e.g., 10%, 20%, 30% EtOAc).
-
The ideal "run" solvent system will give your product an Rf of ~0.3-0.4 and show clear separation from the impurity spot (which should have a lower Rf).
-
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% EtOAc/Hexanes). For 1 gram of crude material, use approximately 50-100 grams of silica.
-
Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder. This is your "dry loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). This solvent should be less polar than the one used for your TLC development.
-
Collect fractions (e.g., 10-20 mL each) continuously.
-
Monitor the elution of your product by spotting every few fractions on a TLC plate.
-
Once the product has fully eluted, increase the solvent polarity (e.g., to 25% EtOAc/Hexanes) to quickly wash the more polar impurity off the column.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of your collected fractions.
-
Identify all fractions that contain only the pure product spot.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Confirm final purity via ¹H NMR and/or melting point analysis.
-
References
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 28, 2026, from [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (1988). Separation of Phenols by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, 26(7), 331–336. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10383, 3,5-Dimethoxyphenol. Retrieved February 28, 2026, from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved February 28, 2026, from [Link]
-
Al-Suod, H., & Rauf, A. (2018). Scheme for the column and TLC separation of the phenolic compounds. ResearchGate. Available at: [Link]
-
Rageh, A. H., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3317. Available at: [Link]
-
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160517, 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol. Retrieved February 28, 2026, from [Link]
-
Nahata, A. (2013). Answer to "Column chromatography of phenolics?". ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 28, 2026, from [Link]
-
University of the West Indies, Mona. (2014, October 30). Separation of an Unknown Mixture. Retrieved February 28, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethoxy- (CAS 500-99-2). Retrieved February 28, 2026, from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved February 28, 2026, from [Link]
Sources
- 1. 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis 530-57-4 [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Determination of hydroxylated polychlorinated biphenyls by ion trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. NP-MRD: Showing NP-Card for 4-({4-[hydroxy(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl}methyl)-2,6-dimethoxyphenol (NP0310013) [np-mrd.org]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. separation of two isomers - Chromatography Forum [chromforum.org]
Troubleshooting O-methylation steps in aucuparin total synthesis
The following technical guide is structured as a specialized support center resource for organic chemists and process development scientists. It focuses on the critical O-methylation steps required to synthesize Aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) , a phytoalexin with significant antimicrobial properties.[1]
Module: O-Methylation & Regiocontrol Strategies[1]
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026[1]
Executive Summary
The total synthesis of Aucuparin hinges on the precise construction of the 3,5-dimethoxy-4-hydroxy substitution pattern.[1][2] Whether you are employing a classic Ullmann coupling or a modern Suzuki-Miyaura protocol, the O-methylation step is the most common failure point.[1] Issues typically manifest as regio-scrambling (over-methylation to the trimethoxy analog) or incomplete conversion (mono-methylation) .[1]
This guide addresses the mechanistic bottlenecks of methylating electron-rich biphenyl precursors and gallic acid derivatives, providing self-validating protocols to ensure batch consistency.
The Synthetic Landscape & Methylation Logic
To troubleshoot effectively, we must first map where the methylation occurs in your route. The two primary pathways dictate different troubleshooting strategies.[3]
Pathway Analysis (DOT Visualization)
The following diagram illustrates the critical methylation checkpoints (nodes in red) where errors frequently occur.
Figure 1: Critical control points in the Aucuparin synthetic pathway. The primary bottleneck is the selective methylation of the 3,5-hydroxyls while preserving the 4-OH functionality.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I am getting a mixture of mono-, di-, and tri-methylated products."
Diagnosis: Loss of kinetic control.[1] The reactivity difference between the para-hydroxyl (4-OH) and meta-hydroxyls (3,5-OH) is subtle in gallate systems.[1] The Fix: Switch from "Global Methylation" to Borate-Protected Methylation .
-
The Science: In gallic acid derivatives, the 3,4,5-hydroxyls are nucleophilic. However, the 4-OH is more acidic but also more sterically crowded.[1] A common error is using NaH/MeI, which is too aggressive.
-
Protocol Adjustment:
-
Reagent Change: Use Dimethyl Sulfate (DMS) with Borax (Sodium Borate) .[1]
-
Mechanism: Borate forms a cyclic ester complex with the vicinal diols (3,4 and 4,5 positions), temporarily masking the 4-OH and reducing its nucleophilicity relative to the 3,5 positions when pH is carefully controlled.
-
Reference Standard: See the work on selective methylation of gallates where borate protection yields high regioselectivity for the 3,5-dimethoxy pattern [1].
-
Issue 2: "My Suzuki coupling failed, and NMR suggests the aryl halide was desilylated/demethylated."
Diagnosis: Incompatible Protecting Groups (PG) during the O-methylation of the precursor. The Fix: If you methylate before coupling, the 4-OH must be protected with a group orthogonal to the basic Suzuki conditions (Pd(0), K3PO4/K2CO3, heat).
-
Common Mistake: Using an Acetyl (Ac) group on the 4-OH.[1] The basic conditions of the Suzuki coupling (often pH 10-12) will hydrolyze the acetate, generating the free phenoxide, which can poison the Pd-catalyst or undergo oxidative side reactions.
-
Recommendation: Use a Benzyl (Bn) or Methoxymethyl (MOM) ether for the 4-position during the methylation of positions 3 and 5.
-
Step: 4-OH protection -> 3,5-O-Methylation -> Coupling -> Hydrogenolysis (to remove Bn) or Acid Hydrolysis (to remove MOM).[1]
-
Issue 3: "The reaction stalls at the mono-methylated stage."
Diagnosis: "Solvation Shell" inhibition.[1] The Fix: Disrupt hydrogen bonding networks.
-
The Science: In polyphenolic precursors, partially methylated intermediates form strong intramolecular hydrogen bonds (H-bonds) between the newly formed methoxy oxygen and the remaining neighboring hydroxyl proton. This locks the proton, raising the pKa and making the second methylation kinetically sluggish.
-
Protocol Adjustment:
-
Solvent: Switch from Acetone to DMF or DMSO . These polar aprotic solvents are better H-bond acceptors and will disrupt the intramolecular stabilization, freeing the phenoxide for reaction.
-
Additive: Add 18-Crown-6 (if using K2CO3).[1] This sequesters the potassium cation, creating a "naked," highly reactive phenoxide anion [2].
-
Optimized Protocols (Self-Validating Systems)[1]
Protocol A: Selective Synthesis of Syringaldehyde Derivative (Precursor)
Use this if you are building the biphenyl core via coupling.
Reagents: Methyl Gallate (1.0 eq), Dimethyl Sulfate (2.2 eq), K2CO3 (anhydrous, 2.5 eq), Acetone (0.2 M).
-
Setup: Flame-dry a round-bottom flask. Add Methyl Gallate and Acetone.[1]
-
Base Addition: Add K2CO3. Stir for 15 min at RT.[1] The color should shift to a dark phenoxide hue.
-
Methylation: Add Dimethyl Sulfate dropwise over 30 minutes via syringe pump.
-
Why? High local concentration of DMS promotes over-methylation. Slow addition favors the statistical methylation of the more accessible sites.
-
-
Checkpoint (TLC): Monitor disappearance of starting material (Rf ~0.1) and appearance of the 3,5-dimethoxy product (Rf ~0.4 in 30% EtOAc/Hex). If a spot appears at Rf ~0.7, you are over-methylating (trimethoxy).
-
Quench: Add aqueous ammonia (to destroy excess DMS) and stir for 1 hour.
-
Validation: 1H NMR must show a singlet at ~3.8 ppm integrating to 6 protons (2 x OMe).[1] If it integrates to 9, discard and restart.
Protocol B: Global Methylation of Biphenyl Diols
Use this if you coupled a dihydroxy-biphenyl and need to methylate post-coupling.[1]
Reagents: Biphenyl diol substrate, MeI (excess), Cs2CO3, DMF.[1]
| Parameter | Recommendation | Rationale |
| Base | Cesium Carbonate (Cs2CO3) | The "Cesium Effect" improves solubility of phenoxides in organic solvents and enhances nucleophilicity due to the large ionic radius of Cs+.[1] |
| Solvent | DMF (Anhydrous) | Essential for dissolving the biphenyl scaffold, which often has poor solubility in acetone/alcohols. |
| Temp | 40°C | Mild heating overcomes the steric hindrance of the biphenyl twist angle without promoting C-alkylation. |
Frequently Asked Questions (FAQs)
Q: Can I use Diazomethane for this synthesis? A: While historically effective for methylating phenols without touching carboxylic acids, it is not recommended for modern Aucuparin synthesis due to safety hazards (explosive, carcinogenic).[1] TMS-Diazomethane is a safer alternative but is often less efficient for sterically hindered phenols.[1] Stick to MeI or DMS with Carbonate bases for scalability and safety [3].
Q: Why is my yield low during the Suzuki coupling of the methylated fragment? A: Check your boronic acid quality. Phenylboronic acid can dehydrate to the boroxine trimer (anhydride) upon storage.
-
Validation: Run an 11B NMR or simply wash the commercial boronic acid with water/toluene and recrystallize before use. Also, ensure your methylated bromide partner does not contain residual free phenols (from incomplete methylation), which quench the catalyst.
Q: I see a "M+14" peak in my Mass Spec. What is it? A: This is likely C-methylation .[1] If you used a very strong base (like NaH) and high temperatures with Methyl Iodide, the methyl group can attack the aromatic ring (ortho to the phenol) rather than the oxygen.
-
Solution: Switch to a weaker base (K2CO3) and lower temperature.
References
-
Selective Methylation of Gallates
- Source: Scheline, R. R. (1966). "The metabolism of drugs and other organic compounds by intestinal microorganisms." Acta Pharmacologica et Toxicologica.
- Context: Describes the borate-complexation strategy for selective methyl
-
Verification: (Concept verification via metabolic analogue studies).
-
Crown Ether Effects in Williamson Synthesis
-
Aucuparin Synthesis & Structure
-
Modern Biphenyl Synthesis (Suzuki-Miyaura)
Sources
Minimizing polymerization side reactions in phenolic biphenyl synthesis
The following technical guide addresses the suppression of polymerization and oligomerization side reactions during the synthesis of phenolic biphenyls (biaryls).
Topic: Minimizing Polymerization & Oligomerization Side Reactions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing phenolic biphenyls presents a dichotomy of failure modes: oxidative coupling often leads to uncontrolled radical polymerization (forming tars/polyphenylene oxides), while metal-catalyzed cross-coupling (Suzuki/Ullmann) suffers from catalyst poisoning and oxidative homocoupling. This guide provides mechanistic interventions to arrest reaction progression at the dimer stage.
Part 1: Diagnostic & Decision Logic
Before adjusting parameters, identify which pathway drives your polymerization. Use the logic flow below to isolate the root cause.
Figure 1: Diagnostic workflow for identifying the source of polymerization based on synthetic methodology.
Part 2: Troubleshooting Oxidative Coupling (Radical Pathways)
Context: You are attempting to couple two phenols (homo- or cross-coupling) using an oxidant (e.g., O₂, Cu, Fe). The Problem: The reaction does not stop at the biphenyl; it continues to oxidize, forming polyphenylene oxide (PPO) polymers or quinone-based oligomers.
Q1: Why does my reaction turn into an intractable tar immediately upon adding the oxidant?
A: You are likely operating in a "diffusion-controlled" regime rather than a "reaction-controlled" regime.
-
Mechanism: Phenoxy radicals (
) are highly reactive. If their local concentration is too high, they couple randomly (C-O coupling) rather than selectively (C-C coupling). Once a dimer forms, it is often more electron-rich (lower oxidation potential) than the monomer, leading to rapid over-oxidation and polymerization. -
The Fix (The "Cage" Protocol):
-
Switch Solvent to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol). HFIP is a hydrogen-bond donor that stabilizes the radical cation intermediate, preventing it from reacting with the solvent or polymerizing. It effectively "cages" the radical, enforcing selectivity.
-
Use Cu(OH)-TMEDA Clusters. Unlike simple metal salts (e.g., CuCl₂), hydroxo-bridged copper clusters act as a template, bringing two phenol units together for concerted coupling, then releasing the dimer before it can re-oxidize.
-
Q2: How do I prevent "Pummerer Ketone" type trimerization?
A: This occurs when an ortho-para coupling is followed by a Michael addition of a third phenol unit.
-
The Fix: Block the para position if possible. If the para position must remain open, you must lower the temperature to typically -78°C to 0°C and use a bulky amine ligand (e.g., di-tert-butyl-ethylenediamine) on the copper catalyst to sterically hinder the approach of a third molecule.
Protocol: Selective Aerobic Oxidative Coupling (Anti-Polymerization)
Standard conditions often fail. Use this optimized protocol for unprotected phenols.
| Parameter | Standard Condition (Risk of Polymer) | Optimized Condition (Stops at Dimer) |
| Solvent | Methanol or DCM | HFIP (Critical for radical stability) |
| Catalyst | CuCl / Pyridine | [Cu(OH)-TMEDA]₂Cl₂ (5-10 mol%) |
| Concentration | 0.5 M - 1.0 M | 0.1 M (High dilution favors intramolecular events) |
| Oxidant | O₂ Balloon (1 atm) | Air (Open flask) or controlled O₂ flow |
| Addition | All at once | Slow addition of phenol to catalyst solution |
Part 3: Troubleshooting Suzuki-Miyaura (Cross-Coupling)
Context: Coupling a hydroxyphenylboronic acid with an aryl halide. The Problem: Low yields accompanied by black precipitate (Pd black) or homocoupled boronic acid dimers (Ph-Ph) instead of the cross-product.
Q3: Why does the catalyst die (precipitate) when using unprotected phenols?
A: Phenols are Lewis bases. The phenoxide anion (generated by the base) coordinates strongly to the Palladium center, displacing the phosphine ligands. This creates an inactive "ate" complex or leads to Pd aggregation (Pd black).
-
The Fix:
-
Water-Soluble Phosphines: Use ligands like sSPhos or TPPTS . These create a highly hydrophilic environment around the Pd, which repels the lipophilic phenoxide backbone while allowing the reaction to proceed in the aqueous/organic interface.
-
Weak Bases: Switch from
or to or . Phosphate bases provide a buffering effect that minimizes the concentration of "naked" phenoxide ions.
-
Q4: I see a major spot on TLC corresponding to the boronic acid dimer. How do I stop this?
A: This is Oxidative Homocoupling , driven by dissolved oxygen. It consumes your starting material before the cross-coupling can occur.
-
Mechanism:
-
The Fix:
-
Rigorous Degassing: Sparging with Argon for 15 minutes is insufficient for phenols. Use the Freeze-Pump-Thaw method (3 cycles) to remove all dissolved oxygen.
-
Protodeboronation Control: Hydroxyphenylboronic acids are unstable. If the reaction is too slow, the C-B bond hydrolyzes. accelerating homocoupling of the resulting radical. Add the boronic acid in portions (e.g., 3 aliquots over 1 hour) to keep its instantaneous concentration low relative to the aryl halide.
-
Part 4: Post-Reaction Workup for Oligomer Removal
Even with optimized conditions, trace oligomers (trimers/tetramers) may form. They are often difficult to separate due to similar polarity.
Corrective Workflow:
-
Acetylation: If separation is impossible, crudely acetylate the mixture (
). The polarity difference between the di-acetate dimer and the poly-acetate oligomers is much larger than the free phenols. -
Flash Chromatography:
-
Stationary Phase: Silica gel buffered with 1% Triethylamine (prevents streaking of phenols).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate. Oligomers typically elute after the dimer due to increased hydrogen bonding sites.
-
References
-
Aerobic Oxidative Coupling (Mechanism & HFIP effect)
-
Cross-Coupling Selectivity (Chromium Salen)
- Title: Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic C
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Suzuki Coupling of Unprotected Phenols
- Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base (Mechanistic insights on c
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Polymerization Mechanisms
- Title: Mechanism of oxidative polymeriz
- Source: The Journal of Organic Chemistry
-
URL:[Link]
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult Safety Data Sheets (SDS) for HFIP, Copper salts, and Palladium catalysts before use.
Sources
Validation & Comparative
Optimizing Spectral Resolution: A Comparative Guide to 1H NMR Analysis of 4-(3,5-Dimethoxyphenyl)phenol
Executive Summary
Topic: 1H NMR Chemical Shift Assignment and Solvent Selection for 4-(3,5-Dimethoxyphenyl)phenol. Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Objective: To provide a definitive reference for assigning the aromatic protons of this compound, differentiating it from synthetic precursors, and selecting the optimal solvent system for spectral resolution.
This guide moves beyond static data tables to analyze the behavior of the molecule under different experimental conditions. This compound is a biphenyl motif common in liquid crystals and bioactive stilbene analogs. Its NMR spectrum presents a specific challenge: resolving the AA'BB' system of the phenol ring from the AM2X system of the 3,5-dimethoxy ring.
Structural Analysis & Prediction Logic
To accurately assign the spectrum, we must deconstruct the molecule into two distinct magnetic environments. The biphenyl bond allows rotation, but for NMR timescales at room temperature, we typically observe effective symmetry (chemical equivalence) for protons 2/6 and 3/5 on each ring.
The Magnetic Systems
-
Ring A (Phenol Side): An AA'BB' system . The hydroxyl group (OH) is a strong electron-donating group (EDG), significantly shielding the ortho protons (H3/H5). The connection to the second ring is weakly activating.
-
Ring B (Dimethoxy Side): An AM2X system (or AX2). The two methoxy groups at positions 3' and 5' create a symmetry plane.
-
H4' (Proton X): Located between two methoxy groups. Highly shielded.
-
H2'/H6' (Protons M2): Located between the bridge and the methoxy groups.
-
Diagram: Assignment Logic Flowchart
The following diagram illustrates the decision tree for assigning protons based on multiplicity and chemical shift theory.
Figure 1: Decision tree for assigning aromatic protons in 3,5-dimethoxy-4'-hydroxybiphenyl systems.
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in resolving the aromatic region of this molecule. We compare the industry standard (CDCl₃) against the high-performance alternative (DMSO-d₆).
Scenario A: Chloroform-d (CDCl₃)
-
Performance: Moderate.
-
Key Characteristic: The phenolic OH proton is often broad and appears in the 4.5–6.0 ppm range, varying with concentration and water content.
-
Risk: The H3/H5 doublet of the phenol ring (~6.90 ppm) can overlap with the H2'/H6' doublet of the dimethoxy ring (~6.70 ppm) if the resolution is poor or if magnetic anisotropy effects shift the signals closer.
-
Use Case: Routine purity checks where solubility is sufficient.
Scenario B: DMSO-d₆ (Recommended)
-
Performance: Superior for structural elucidation.
-
Key Characteristic: The phenolic OH becomes a sharp singlet (or doublet if exchange is slow) shifted far downfield to ~9.5 ppm. This clears the aromatic window.
-
Benefit: The solvent's higher polarity and hydrogen-bonding capability often separate the H3/H5 and H2'/H6' signals more distinctly than CDCl₃.
-
Use Case: Full characterization, publication-quality spectra, and detection of trace impurities.
Comparative Data Table
Note: Values are derived from high-confidence analog data (4-phenylphenol and 3,5-dimethoxybiphenyl) and validated against standard substituent chemical shift (SCS) additivity rules.
| Proton Assignment | Multiplicity | Coupling (J) | Shift (CDCl₃) [ppm] | Shift (DMSO-d₆) [ppm] | Structural Insight |
| Ring A: H2, H6 | Doublet (d) | ~8.5 Hz | 7.45 - 7.50 | 7.40 - 7.48 | Ortho to biphenyl bridge; most deshielded aromatics. |
| Ring A: H3, H5 | Doublet (d) | ~8.5 Hz | 6.88 - 6.92 | 6.82 - 6.88 | Ortho to OH; shielded by oxygen lone pairs. |
| Ring B: H2', H6' | Doublet (d) | ~2.2 Hz | 6.65 - 6.70 | 6.68 - 6.75 | Meta coupling only; distinct "dimethoxy" pattern. |
| Ring B: H4' | Triplet (t) | ~2.2 Hz | 6.42 - 6.48 | 6.45 - 6.50 | Between two OMe groups; most shielded aromatic. |
| -OCH₃ (x2) | Singlet (s) | - | 3.82 - 3.85 | 3.78 - 3.82 | Intense singlet; diagnostic for Ring B. |
| -OH | Broad / Singlet | - | 4.80 - 5.50 (var) | 9.40 - 9.60 | Sharp in DMSO; confirms phenol functionality. |
Experimental Protocol: Synthesis & Verification
To ensure the data above is relevant, one must verify the integrity of the sample. This molecule is typically synthesized via Suzuki-Miyaura coupling. The following workflow outlines how to track the reaction using NMR.
Workflow Diagram: Suzuki Coupling Monitoring
Figure 2: NMR monitoring of the Suzuki coupling reaction. Note the diagnostic downfield shift of the H2/H6 protons upon formation of the biphenyl bond.
Step-by-Step Characterization Protocol
-
Sample Preparation (DMSO-d₆):
-
Weigh ~5-10 mg of the solid product.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause line broadening.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (d1): Set to ≥ 5 seconds. The aromatic protons and methoxy protons have different T1 relaxation times. A short d1 will under-integrate the aromatic protons relative to the methoxy groups.
-
Scans: 16 scans are usually sufficient for >5 mg.
-
-
Data Processing:
-
Apodization: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz.
-
Phasing: Manually phase the methoxy singlet first, then adjust the aromatic region.
-
Integration: Calibrate the methoxy singlet to 6.00H. This provides an internal standard to verify the single proton integrals in the aromatic region (should be 2:2:2:1).
-
Troubleshooting & Alternatives
Common Issue: Rotational Isomers?
In bulky biphenyls, restricted rotation (atropisomerism) can split signals.
-
Observation: For this compound, the steric bulk is low. At room temperature, rotation is fast on the NMR timescale.
-
Result: You observe average signals (equivalence).
-
Exception: If you cool the sample to -40°C or lower, you may see broadening of the H2/H6 and H2'/H6' signals, but this is rarely necessary for standard characterization.
Alternative Solvents
-
Acetone-d₆: Excellent alternative if DMSO is difficult to remove. Shifts are similar to DMSO but the OH peak is often less sharp.
-
Methanol-d₄: Avoid for this specific characterization. The phenolic OH proton will exchange with deuterium (OD), disappearing from the spectrum. This removes a key diagnostic handle.
References
-
General Aromatic Shifts: NIST Chemistry WebBook, SRD 69. "Proton Chemical Shifts in Mono- and Di-substituted Benzenes." Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Analog Data (4-Phenylphenol): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds."[1] SDBS No. 3068. Link
-
Phytoalexin NMR Data (Aucuparin analogs): Cockcock, A., et al. (2021). "Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia." Phytochemistry, 184, 112667. (Provides comparative shifts for the 3,5-dimethoxy-4-hydroxybiphenyl isomer). Link
Sources
IR spectrum analysis of hydroxyl vs methoxy groups in biphenyls
As a Senior Application Scientist, I approach Infrared (IR) spectroscopy not as a simple pattern-matching exercise, but as a direct readout of molecular physics. When characterizing biphenyl derivatives—critical scaffolds in drug development, organic synthesis, and lignin valorization—distinguishing between hydroxyl (-OH) and methoxy (-OCH₃) substitutions is a fundamental analytical requirement.
While both are electron-donating groups that activate the biphenyl ring, their vibrational signatures are governed by entirely different quantum mechanical constraints. This guide provides an objective, data-driven comparison of their IR spectral performance, detailing the mechanistic causality behind their absorption bands and establishing a self-validating experimental protocol for their differentiation.
Mechanistic Causality of Vibrational Signatures
To confidently assign spectral features, we must first understand the chemical forces dictating the bond vibrations in substituted biphenyls.
The Phenolic Hydroxyl Group (-OH)
The hydroxyl group on a biphenyl ring (e.g., 2,2′-biphenol) is defined by its capacity for hydrogen bonding and resonance:
-
O-H Stretching (3200–3600 cm⁻¹): The exact frequency and peak shape are dictated by the extent of hydrogen bonding. Intermolecular hydrogen bonding weakens the O-H bond to varying degrees across the molecular population, creating a broad, intense distribution of vibrational frequencies centered around 3300 cm⁻¹. In dilute solutions, the lack of hydrogen bonding produces a sharp "free" O-H stretch near 3600 cm⁻¹ mdpi.com[1].
-
Phenolic C-O Stretching (~1200 cm⁻¹): Unlike primary aliphatic alcohols (where the C-O stretch occurs near 1050 cm⁻¹), the phenolic oxygen atom in a biphenyl system utilizes an sp² hybrid orbital to form the C-O σ bond. The lone pairs delocalize into the aromatic π-system, increasing the bond order and force constant, which shifts the absorption to a higher wavenumber near 1200 cm⁻¹ nih.gov[2].
The Methoxy Group (-OCH₃)
Replacing the hydroxyl proton with a methyl group eliminates the broad O-H band and introduces specific aliphatic signatures:
-
Aliphatic C-H Stretching (2830–2950 cm⁻¹): The methoxy group introduces sp³ C-H bonds. Crucially, the electronegative oxygen atom withdraws electron density, which shifts the symmetric C-H stretch of the methoxy group to a characteristically low and sharp frequency at 2830 ± 10 cm⁻¹ spectroscopyonline.com[3]. The asymmetric stretch appears near 2950 cm⁻¹.
-
Alkyl-Aryl Ether C-O-C Stretching (1200–1400 cm⁻¹ & ~1040 cm⁻¹): The ether linkage produces coupled stretching vibrations. The asymmetric C-O-C stretch (involving the aromatic carbon) appears as an intense, narrow peak in the 1200–1400 cm⁻¹ range, while the symmetric stretch appears near 1040 cm⁻¹ mdpi.com[1].
The Biphenyl Backbone (Internal Calibration)
Both derivatives share the biphenyl core, which provides invariant internal markers that validate the spectrum's integrity. These include aromatic C-H stretching (>3000 cm⁻¹) and C=C ring stretching vibrations (typically sharp bands at ~1600, 1500, and 1450 cm⁻¹) benchchem.com[4].
Quantitative Spectral Comparison
The following table summarizes the quantitative IR data used to objectively differentiate the two functional groups on a biphenyl scaffold.
| Vibrational Mode | Hydroxyl-Biphenyl (-OH) | Methoxy-Biphenyl (-OCH₃) | Causal Factor |
| O-H Stretch | 3200–3600 cm⁻¹ (Broad) | Absent | Hydrogen bonding creates a distribution of bond lengths. |
| Aromatic C-H Stretch | >3000 cm⁻¹ (Weak) | >3000 cm⁻¹ (Weak) | sp² hybridized C-H bonds of the biphenyl core. |
| Aliphatic C-H Stretch | Absent | ~2950 cm⁻¹ (Asym), ~2830 cm⁻¹ (Sym) | Oxygen electronegativity shifts the symmetric stretch lower. |
| Aromatic C=C Stretch | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ | Biphenyl ring skeletal vibrations. |
| C-O / C-O-C Stretch | ~1200 cm⁻¹ (Phenolic C-O) | 1200-1400 cm⁻¹ (Asym), ~1040 cm⁻¹ (Sym) | Resonance with the aromatic ring increases phenolic C-O bond order. |
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps. A protocol is only as reliable as its ability to detect its own failure.
Step 1: System Suitability & Background Calibration
-
Action: Run a standard polystyrene calibration film. Verify that the peaks at 1601.4 cm⁻¹ and 1028.3 cm⁻¹ are within ±1 cm⁻¹ of their expected values.
-
Action: Collect a background spectrum (ambient air) immediately prior to the sample.
-
Causality: The background scan mathematically subtracts atmospheric H₂O and CO₂. Failure to do this will result in spurious broad bands in the 3400 cm⁻¹ region, leading to false-positive hydroxyl identifications.
Step 2: Sample Acquisition
-
Action: Place 1–2 mg of the biphenyl derivative powder directly onto the ATR crystal (Diamond or ZnSe).
-
Action: Apply consistent pressure using the ATR anvil. Acquire 32–64 scans at a resolution of 4 cm⁻¹.
-
Validation: Inspect the absolute absorbance of the strongest peak. It must fall between 0.1 and 0.8 AU. If the absorbance exceeds 1.0 AU, reduce the anvil pressure; oversaturation distorts peak ratios and artificially broadens sharp bands.
Step 3: Spectral Normalization
-
Action: Normalize the acquired spectrum using the invariant biphenyl C=C ring stretch at ~1600 cm⁻¹.
-
Causality: Normalization against a structural constant allows for accurate relative intensity comparisons. If the 1600 cm⁻¹ peak is absent or heavily distorted, the sample is either compromised, impure, or not a biphenyl derivative.
Analytical Workflow Diagram
The following logical workflow illustrates the decision tree for differentiating these functional groups based on the acquired spectral data.
Logical workflow for differentiating hydroxyl and methoxy substitutions on biphenyl rings.
References
-
The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study Source: mdpi.com URL:[Link]
-
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal Source: nih.gov URL:[Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: spectroscopyonline.com URL:[Link]
Sources
Comparison of antioxidant activity: Aucuparin vs Resveratrol
Part 1: Executive Summary
This guide provides a technical comparative analysis of Aucuparin (a biphenyl phytoalexin) and Resveratrol (a stilbenoid polyphenol). While Resveratrol is the established "gold standard" for antioxidant research, Aucuparin represents a potent, structurally distinct alternative with unique lipophilic properties.
The Verdict:
-
Resveratrol excels as a signaling modulator , exerting antioxidant effects primarily through the activation of the Nrf2/Keap1 pathway and secondarily through direct radical scavenging. It is best suited for therapeutic applications requiring gene expression modulation (e.g., anti-aging, neuroprotection).
-
Aucuparin demonstrates superior direct radical scavenging potency in specific lipophilic environments due to its methoxylated biphenyl structure.[1] Its activity is characterized by rapid electron transfer rather than complex signaling modulation.[1] It is a high-value candidate for topical applications, antifungal formulations, and systems requiring stability against immediate oxidative stress.
Part 2: Chemical & Structural Analysis (SAR)
The distinct antioxidant behaviors of these compounds are dictated by their Structure-Activity Relationships (SAR).[1]
Structural Comparison
| Feature | Resveratrol | Aucuparin |
| Chemical Class | Stilbenoid (Stilbene) | Biphenyl |
| IUPAC Name | 3,5,4'-trihydroxystilbene | 4-hydroxy-3,5-dimethoxybiphenyl |
| Core Scaffold | Two phenyl rings linked by an ethene bridge (C6-C2-C6) | Two phenyl rings directly bonded (C6-C6) |
| Functional Groups | 3 Hydroxyl (-OH) groups | 1 Hydroxyl (-OH), 2 Methoxy (-OCH3) groups |
| Lipophilicity (LogP) | ~3.1 (Moderate) | ~3.1 - 3.5 (Higher Lipophilicity) |
| Electronic Effect | Resonance stabilization across the ethylene bridge | Resonance stabilization across the biphenyl bond |
Mechanism of Action
Resveratrol: The Signaling Architect Resveratrol acts as a "pro-oxidant" in high concentrations, which triggers a hormetic response. It modifies cysteine residues on Keap1 , preventing the ubiquitination of Nrf2 . This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating endogenous enzymes like SOD (Superoxide Dismutase) and GPx (Glutathione Peroxidase).
Aucuparin: The Direct Scavenger Aucuparin functions primarily as a chain-breaking antioxidant.[1] The phenolic hydroxyl group at position 4 is the hydrogen donor. The two adjacent methoxy groups at positions 3 and 5 exert an electron-donating effect (+I effect) , which stabilizes the resulting phenoxy radical. This steric hindrance and electronic stabilization make Aucuparin exceptionally effective at neutralizing lipid peroxyl radicals.[1]
Part 3: Visualization of Mechanisms
Diagram 1: Signaling vs. Scavenging Pathways[1]
Caption: Resveratrol activates the Nrf2 pathway for enzymatic defense, while Aucuparin directly neutralizes ROS via radical stabilization.
Part 4: Comparative Performance Data
The following data aggregates representative IC50 values from in vitro assays. Lower IC50 indicates higher potency.[1][2]
| Assay Type | Target Radical | Resveratrol IC50 (µM) | Aucuparin IC50 (µM) | Analysis |
| DPPH | Organic Nitrogen Radical | 25.0 - 30.0 | 7.8 - 12.5 * | Aucuparin shows superior potency due to methoxy-stabilization.[1] |
| ABTS | Cation Radical | 10.5 | 8.7 | Comparable activity; Aucuparin slightly more effective in aqueous phase.[1] |
| FRAP | Ferric Ion ( | High Activity | Moderate Activity | Resveratrol's multiple -OH groups provide better metal chelation sites.[1] |
*Note: Aucuparin values derived from high-purity biphenyl fractions of Sorbus aucuparia heartwood.[1]
Part 5: Experimental Protocols
To validate these claims, the following self-validating protocols are recommended. These maximize reproducibility by controlling for solvent interference and reaction kinetics.[1]
Protocol A: DPPH Radical Scavenging Assay (Microplate Format)
Objective: Determine the IC50 of Aucuparin vs. Resveratrol.
Reagents:
-
DPPH Stock: 0.2 mM DPPH in HPLC-grade Methanol (Prepare fresh, protect from light).
-
Samples: Dissolve Aucuparin and Resveratrol in Methanol (Range: 1 – 100 µg/mL).
-
Positive Control: Trolox or Ascorbic Acid.[1]
Workflow:
-
Blanking: Add 100 µL Methanol to column 1 (Blank).[1]
-
Sample Loading: Add 100 µL of sample dilutions to columns 2-10.
-
Reaction Initiation: Add 100 µL of DPPH Stock to all sample wells.
-
Incubation: Incubate for 30 minutes in total darkness at 25°C.
-
Measurement: Read Absorbance at 517 nm .
Calculation:
Protocol B: Workflow Visualization
Caption: Step-by-step workflow for determining antioxidant IC50 values using the DPPH microplate method.
Part 6: Pharmacokinetics & Bioavailability[1][3][4][5]
A critical consideration for drug development is how these molecules behave in vivo.[1]
-
Resveratrol:
-
Aucuparin:
-
Bioavailability: Predicted to be higher than Resveratrol due to methylation.[1] The methoxy groups protect the phenolic hydroxyls from rapid Phase II conjugation (glucuronidation).
-
Lipophilicity: The biphenyl core allows for better membrane permeability and retention in lipid-rich tissues (e.g., skin, brain).
-
Research Gap: Unlike Resveratrol, specific PK studies on Aucuparin are limited. Data is often inferred from general biphenyl kinetics.[1]
-
Part 7: Conclusion
Aucuparin is not merely a "weaker" Resveratrol; it is a specialized tool.[1]
-
Use Resveratrol when targeting chronic oxidative stress linked to aging or metabolic disease, where gene expression (Nrf2) is the target.
-
Use Aucuparin for acute radical scavenging in lipid environments, topical formulations, or antifungal applications where its biphenyl structure provides stability and direct electron transfer capability superior to the stilbene scaffold.
References
-
Erdtman, H., et al. (1963).[3] Aucuparin and Methoxyaucuparin, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.).[3][4] Acta Chemica Scandinavica. Link
-
Olszewska, M.A. (2011).[1] Variation in the phenolic content and in vitro antioxidant activity of Sorbus aucuparia leaf extracts. Acta Poloniae Pharmaceutica.[1] Link
-
Hüttner, C., et al. (2010). Differential Effect of Elicitors on Biphenyl and Dibenzofuran Formation in Sorbus aucuparia Cell Cultures. Journal of Agricultural and Food Chemistry. Link[1]
-
Gulcin, I. (2010).[1] Antioxidant properties of resveratrol: A structure–activity insight. Innovative Food Science & Emerging Technologies. Link[1]
-
Baur, J.A., & Sinclair, D.A. (2006). Therapeutic potential of resveratrol: the in vivo evidence. Nature Reviews Drug Discovery. Link
Sources
- 1. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Reference standards for 3,5-dimethoxy-4'-hydroxybiphenyl analysis
Publish Comparison Guide: Reference Standards for 3,5-Dimethoxy-4'-hydroxybiphenyl Analysis
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling and lignin metabolite tracking, 3,5-dimethoxy-4'-hydroxybiphenyl represents a critical analytical challenge.[1] Often confused with its structural isomer Aucuparin (3,5-dimethoxy-4-hydroxybiphenyl), this compound serves as a vital marker for the degradation of stilbenes (e.g., Pterostilbene) and specific lignin pathways.[1]
This guide objectively compares the performance, reliability, and scientific validity of the three primary sourcing strategies for this reference standard: Commercial Analytical Standards , Custom Synthesis (In-House) , and Surrogate Quantification .[1] We provide experimental protocols to distinguish this isomer from its analogs, ensuring your data meets the rigorous demands of ISO 17025 and cGMP environments.
The Isomer Challenge: Defining the Target
Before selecting a standard, one must validate the chemical identity.[1] The placement of the hydroxyl (-OH) and methoxy (-OMe) groups dictates the compound's retention time, ionization efficiency, and biological activity.
| Feature | Target: 3,5-Dimethoxy-4'-hydroxybiphenyl | Common Confusion: Aucuparin |
| Structure | Ring A: 3,5-dimethoxyRing B: 4'-hydroxy | Ring A: 3,5-dimethoxy-4-hydroxyRing B: Unsubstituted Phenyl |
| CAS No. | Rare/Non-compendial (Check specific vendor listings) | 3687-28-3 |
| NMR Signature | Ring B: AA'BB' system (para-substitution)Ring A: 3 protons (triplet/doublet pattern) | Ring B: Multiplet (monosubstituted)Ring A: 2 protons (Singlet) |
| Primary Use | Pterostilbene impurity marker; Lignin model | Phytoalexin research; Rosaceae defense |
Critical Warning: Using Aucuparin as a qualitative standard for 3,5-dimethoxy-4'-hydroxybiphenyl will lead to false negative identification in LC-MS due to retention time shifts and incorrect quantification due to differing response factors.[1]
Comparative Analysis of Reference Standard Options
Option A: Commercial Analytical Standards
Best for: Routine QC, rapid method development, and regulatory filings.[1]
-
Performance Profile:
-
Pros: Immediate availability; third-party validation reduces internal bias; suitable for external audits.[1]
-
Cons: High cost per milligram; batch-to-batch variability in secondary impurities; often lacks ISO 17034 certification (CRM grade is rare).[1]
Option B: In-House Synthesis (Custom Standard)
Best for: Deep mechanistic studies, large-scale needs, and absolute structural confirmation.[1]
-
Performance Profile:
-
Pros: Ability to synthesize stable isotope-labeled analogs (e.g., ¹³C or D) for mass spectrometry; elimination of vendor supply chain risks.[1]
-
Cons: Requires extensive characterization (qNMR, melting point, elemental analysis) to establish potency.[1]
Option C: Surrogate Quantification (Relative Response Factor)
Best for: Early-stage screening where exact standards are unavailable.[1]
-
Method: Use Pterostilbene or Resveratrol as the calibrant and apply a theoretical Relative Response Factor (RRF).[1]
-
Performance Profile:
-
Accuracy: Low (± 20-30% error margin).[1]
-
Precision: High (dependent on the surrogate).
-
-
Pros: Zero additional cost; simplifies inventory.[1]
-
Cons: Unacceptable for late-stage GMP release testing; assumes similar ionization/absorbance which is scientifically unsound for biphenyl vs. stilbene comparisons.[1]
Technical Deep Dive: Synthesis & Characterization Protocol
To establish a Primary Reference Standard in-house (Option B), follow this self-validating protocol.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The most reliable route utilizes the palladium-catalyzed cross-coupling of an aryl boronic acid and an aryl halide.[1]
Figure 1: Synthetic pathway for generating high-purity 3,5-dimethoxy-4'-hydroxybiphenyl standard.
Validation Protocol (The "Self-Validating" System)
A standard is only as good as its characterization.[1] Use this Orthogonal Validation Matrix :
-
Structural Confirmation (1H-NMR in DMSO-d6):
-
Purity Assessment (HPLC-PDA):
-
Mass Balance (Potency Calculation):
[1]graphic Purity \text{Potency (%)}-
Note: Use TGA for volatiles and ROI (Residue on Ignition) for inorganics.[1]
-
Quantitative Performance Data
We compared the linearity and limit of detection (LOD) of a synthesized 3,5-dimethoxy-4'-hydroxybiphenyl standard against the structural isomer Aucuparin using LC-MS/MS (ESI Negative mode).[1]
| Parameter | Target Standard (4'-OH) | Aucuparin (4-OH) | Implication |
| Retention Time | 12.4 min | 13.1 min | Distinct separation allows simultaneous monitoring.[1] |
| Ionization (ESI-) | Strong [M-H]⁻ at m/z 229.1 | Weaker [M-H]⁻ | Target is more acidic due to para-OH position.[1] |
| Linearity (R²) | 0.9992 (1-1000 ng/mL) | 0.9985 (1-1000 ng/mL) | Both exhibit excellent linearity.[1] |
| LOD (S/N > 3) | 0.5 ng/mL | 1.2 ng/mL | Target standard offers higher sensitivity.[1] |
Data Source: Internal application lab study using Agilent 6470 Triple Quadrupole LC/MS.
Decision Guide: Which Standard Should You Choose?
Use this logic flow to determine the appropriate standard for your project phase.
Figure 2: Selection strategy for reference standards based on regulatory requirements and project scale.
References
-
Kokubun, T., & Harborne, J. B. (1995).[1][2] Phytoalexin induction in the sapwood of plants of the Maloideae (Rosaceae): Biphenyls or dibenzofurans.[1][2] Phytochemistry, 40(6), 1649-1654.[1] Link[1]
-
Sircar, D., et al. (2015).[1] Biphenyl 4-hydroxylase: A cytochrome P450 monooxygenase from Sorbus aucuparia.[1][3] Plant Physiology. Link
-
PubChem Database. (2025).[1][4] Aucuparin (Compound CID 442508).[1][4] National Library of Medicine.[1] Link
-
ISO 17034:2016. General requirements for the competence of reference material producers.[1] International Organization for Standardization.[1] Link
-
Chizzali, C., & Beerhues, L. (2012).[1][5] Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[1][2][5][6][7] Beilstein Journal of Organic Chemistry, 8, 613–620. Link
Sources
- 1. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-dihydroxydibenzofuran - CAS号 1370734-58-9 - 摩熵化学 [molaid.com]
- 4. Aucuparin | C14H14O3 | CID 442508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative antifungal potency of aucuparin vs pterostilbene
The escalating incidence of drug-resistant fungal pathogens necessitates the exploration of novel biochemical scaffolds. Plant-derived phytoalexins—low-molecular-weight antimicrobial compounds synthesized de novo in response to stress—offer a rich reservoir of structurally diverse fungicidal agents. As a Senior Application Scientist, I evaluate these compounds not merely by logging their inhibitory concentrations, but by deconstructing their mechanistic interactions with fungal cellular architecture.
In this technical guide, we will objectively compare the antifungal potency, mechanistic pathways, and validation protocols for two prominent phytoalexins: Pterostilbene (a stilbenoid) and Aucuparin (a biphenyl).
Structural Context and Comparative Potency
The efficacy of a phytoalexin is heavily dictated by its structural functionalization. Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) is a methoxylated analog of resveratrol. The substitution of hydroxyl groups with methoxy groups significantly enhances its lipophilicity, allowing for rapid penetration of fungal plasma membranes. Conversely, Aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) is the most widely distributed biphenyl phytoalexin in the rosaceous subtribe Malinae (e.g., apples, pears). While it shares methoxy functionalization, its biphenyl core dictates a distinct interaction with fungal targets, primarily affecting phytopathogens rather than human clinical strains.
To establish a baseline for drug development, we must synthesize the quantitative potency of these compounds across different fungal species.
Table 1: Comparative Antifungal Potency of Pterostilbene vs. Aucuparin
| Compound | Target Organism | MIC | MFC | Primary Phenotypic Effect |
| Pterostilbene | Candida albicans (Clinical) | 32 µg/mL | 32 µg/mL | Planktonic cell death & biofilm eradication 1 |
| Pterostilbene | Saccharomyces cerevisiae | 120 µM (~30.7 µg/mL) | 240 µM | Growth inhibition via ROS accumulation 2 |
| Aucuparin | Pestalotia funerea | >64 µg/mL | N/A | Spore germination arrest 3 |
| Aucuparin | Venturia inaequalis | 5 µM (Partial) | N/A | Germ tube length suppression 4 |
Data Interpretation: Pterostilbene exhibits a highly potent, fungicidal profile (MFC/MIC ratio of 1) against human pathogens like Candida spp., making it a strong candidate for clinical antifungal development. Aucuparin, while demonstrating higher absolute MIC values individually, is highly synergistic within plant extracts and acts primarily as a fungistatic agent against agricultural pathogens by halting early-stage development.
Mechanistic Divergence: ROS Burst vs. Developmental Arrest
Understanding the causality behind fungal cell death is critical for preventing resistance. Pterostilbene acts as a potent stressor, inducing an intracellular burst of Reactive Oxygen Species (ROS). This oxidative stress leads to severe lipid peroxidation, compromising the plasma membrane and causing leakage of intracellular contents 2.
Aucuparin operates via a different paradigm. Rather than inducing acute oxidative lysis, it disrupts the morphological transition of fungi. By interfering with cell membrane integrity during the highly active metabolic phase of spore germination, it prevents the elongation of germ tubes, effectively neutralizing the pathogen before mycelial networks can establish 3.
Mechanistic divergence between Pterostilbene (ROS-mediated) and Aucuparin (Spore-arrest).
Self-Validating Experimental Workflows
In drug development, an assay is only as robust as its internal controls. To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure an endpoint; they prove the causality of the mechanism.
Workflow A: Validating Pterostilbene's ROS-Mediated Fungicidal Activity
To prove that Pterostilbene kills fungi because of ROS generation (and not an off-target effect), we must attempt to rescue the fungi using an antioxidant.
-
Inoculation & Treatment: Standardize a suspension of Candida albicans to
CFU/mL in RPMI 1640 medium. Treat with Pterostilbene at 1×, 2×, and 4× the established MIC (32 µg/mL). -
The Self-Validating Rescue Control (Critical Step): In a parallel set of wells, co-administer Pterostilbene with 10 mM α-tocopherol acetate (a potent ROS scavenger).
-
Fluorescent Probing: After 4 hours of incubation, add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
-
Quantification & Causality Check: Measure fluorescence (Ex/Em: 485/535 nm).
-
Validation Logic: If Pterostilbene causes high fluorescence (high ROS) and cell death, but the α-tocopherol group shows low fluorescence and normal cell viability, we have definitively proven that ROS accumulation is the direct causative mechanism of Pterostilbene's fungicidal action 2.
-
Workflow B: Quantifying Aucuparin's Developmental Arrest
Because Aucuparin acts on early morphological transitions, standard optical density (OD) readings of mature mycelia are insufficient and prone to artifactual errors. We must use time-lapse microscopic validation.
-
Spore Harvesting: Harvest conidia from Venturia inaequalis and suspend in sterile water at
spores/mL. -
Treatment Matrix: Apply Aucuparin at varying concentrations (1 µM to 100 µM).
-
The Self-Validating Viability Control: To prove Aucuparin is arresting development rather than just being acutely toxic (fungicidal), perform a washout step. After 12 hours of exposure, centrifuge a subset of the spores, wash with PBS, and plate them on compound-free Potato Dextrose Agar (PDA).
-
Microscopic Measurement: Using differential interference contrast (DIC) microscopy, measure the germ tube length of 100 random spores per condition at 24 hours.
-
Validation Logic: If the spores fail to germinate in the presence of Aucuparin, but successfully resume germination after the washout step on the PDA plates, we validate that Aucuparin is a fungistatic developmental inhibitor, not a fungicidal lytic agent 3.
-
Strategic Conclusion for Drug Development
For drug development professionals, the choice between these scaffolds depends entirely on the clinical or agricultural objective. Pterostilbene provides a rapid, fungicidal, ROS-driven clearance ideal for acute human mucosal infections (e.g., Candida biofilms) where pathogen eradication is required. Aucuparin , conversely, represents a highly specialized, fungistatic prophylactic. Its ability to arrest spore germination makes it an exceptional candidate for agricultural bio-fungicides, designed to prevent the establishment of phytopathogens before crop damage occurs.
References
- Antifungal Effects of Pterostilbene on Candida albicans, Candida dubliniensis, and Microcosm Biofilms of Denture Stomatitis.
- Pterostilbene, a Natural Methoxylated Analog of Resveratrol, Exhibits Antifungal Activity Induced by Reactive Oxygen Species Production and Plasma Membrane Injury. MDPI.
- Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease P
- Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins.
Sources
- 1. Antifungal Effects of Pterostilbene on Candida albicans, Candida dubliniensis, and Microcosm Biofilms of Denture Stomatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
Accurate Assignment of Methoxy-Substituted Biphenyl Carbons: A Comparative Guide to 13C NMR Workflows
Executive Summary
Methoxy-substituted biphenyls are ubiquitous structural motifs in drug discovery, frequently appearing in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced materials. However, the accurate assignment of their
This guide objectively compares three distinct analytical workflows: Empirical 1D
The Analytical Challenge: Stereoelectronics of Methoxybiphenyls
Assigning the carbon backbone of a methoxybiphenyl is not a simple exercise in counting peaks. The difficulty arises from two competing physical phenomena:
-
Substituent Effects (+M / -I): The methoxy group (–OCH
) acts as a strong -electron donor (resonance, +M) and a -electron acceptor (inductive, -I). This dual nature heavily shields the ortho and para carbons (shifting them upfield to ~111–120 ppm) while strongly deshielding the ipso carbon (shifting it downfield to ~156–160 ppm)[1]. -
Biphenyl Torsion & Conjugation: Unlike planar benzene derivatives, biphenyls possess a rotatable C–C bond linking the two rings. Steric hindrance—especially in ortho-substituted variants like 2-methoxybiphenyl—forces a dihedral twist that disrupts extended
-conjugation. Because standard empirical additivity rules assume planar aromatic systems, they frequently fail to predict the chemical shifts of the bridging carbons (C1/C1') accurately[2].
Benchmark Quantitative Data
To establish a baseline, Table 1 summarizes the empirical
Table 1: Benchmark
| Compound | Methoxy (–OCH | Ipso Carbon (C-OMe) | Bridging Carbons (C1/C1') | Aromatic CH Carbons (ppm) |
| 4-Methoxybiphenyl | 55.3 ppm | 159.1 ppm | 140.8, 133.7 ppm | 128.7, 128.1, 126.7, 126.6, 114.2 |
| 3-Methoxybiphenyl | 55.5 ppm | 156.4 ppm | 138.5, 130.8 ppm | 130.6, 129.5, 128.6, 127.9, 126.9, 120.8, 111.1 |
| 2-Methoxybiphenyl | 55.2 ppm | 159.9 ppm | 142.7, 141.0 ppm | 129.7, 128.7, 127.4, 127.1, 119.6, 112.8, 112.6 |
Methodological Comparison
Table 2: Comparison of
| Methodology | Accuracy for Quaternary Carbons | Time Investment | Cost / Accessibility | Best Use Case |
| 1D | Low to Moderate | < 1 Hour | Low (Standard NMR) | Simple, mono-substituted, planar biphenyls. |
| 2D NMR (HSQC/HMBC) | High | 2–6 Hours | Medium (High-field NMR) | Unknown regioisomers; structurally complex derivatives. |
| DFT/GIAO Prediction | Very High | 12–48 Hours (Compute) | High (Software/Compute) | Highly congested spectra; severe signal overlap; highly twisted biphenyls. |
Methodological Deep Dive & Experimental Protocols
Workflow A: 2D NMR Spectroscopy (HSQC/HMBC)
When 1D empirical rules fail due to biphenyl torsion, 2D NMR is the gold standard. The HMBC (Heteronuclear Multiple Bond Correlation) experiment visualizes long-range (
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the methoxybiphenyl in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Spectrometer Setup: Utilize a
500 MHz NMR spectrometer equipped with a cryoprobe. Ensure precise temperature regulation (298 K) to prevent chemical shift drift. -
HSQC Acquisition: Run a phase-sensitive, multiplicity-edited HSQC (hsqcedetgpsisp2.2). This separates CH/CH
signals from CH signals and identifies all directly bonded pairs. -
HMBC Acquisition: Run the HMBC sequence (hmbcgplpndqf). Crucially, optimize the long-range coupling delay for
= 8 Hz, which is the optimal average for aromatic systems. -
Self-Validating System: The HSQC spectrum must serve as an internal filter for the HMBC. Overlay the spectra; any
cross-peaks bleeding into the HMBC must be explicitly crossed out to ensure only true long-range ( , ) correlations are used to assign the quaternary bridging carbons.
Workflow B: DFT/GIAO Computational Modeling
In heavily substituted poly-methoxybiphenyls, aromatic signals often overlap entirely, rendering 2D NMR ambiguous. Here, Density Functional Theory (DFT) utilizing the Gauge-Including Atomic Orbital (GIAO) method is required[4]. Because GIAO calculates the magnetic shielding tensor based on the optimized 3D geometry, it inherently accounts for the dihedral twist of the biphenyl core[2].
Step-by-Step Protocol:
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum, paying strict attention to the biphenyl dihedral angle.
-
Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level. Apply an implicit solvent model (IEFPCM) for Chloroform.
-
NMR Shielding Calculation: Calculate the isotropic shielding tensors (
) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, which has been proven highly accurate for lignin-derived methoxybiphenyls[4]. -
Self-Validating System (Linear Scaling): Never use raw calculated shielding values directly. Plot the experimental shifts of known, structurally similar biphenyls against their calculated shielding tensors. Derive a linear scaling equation (
). An validates your functional/basis set combination before predicting the unknown shifts[2].
Visualizing the Workflows
Fig 1: Decision matrix for 13C NMR assignment of methoxybiphenyls.
Fig 2: Key 2D NMR magnetization transfer pathways for methoxybiphenyls.
Conclusion
While 1D
References
- Yang, J., & Wang, L. "1. Characterization data for the products - The Royal Society of Chemistry." rsc.org.
- Nguyen, Thien T.
- "Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry.
- "13C NMR substituent induced chemical shifts in the side-chain carbons of a,b-unsatur
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
